ML252
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide |
InChI |
InChI=1S/C20H24N2O/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23)/t17-/m0/s1 |
InChI Key |
FROGGFONBYACJB-KRWDZBQOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of ML252 on KCNQ2 Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML252 is a potent and selective small molecule inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2), a critical regulator of neuronal excitability.[1] As a key component of the M-current, KCNQ2 channels play a crucial role in stabilizing the membrane potential and suppressing repetitive neuronal firing.[2][3] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the KCNQ2 channel, its impact on channel function, and the experimental methodologies used for its characterization. This document is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Core Mechanism of Action: A Pore-Targeted Inhibition
This compound exerts its inhibitory effect on KCNQ2 channels through a direct interaction with the channel's pore domain.[2][4] Extensive research, including docking studies and electrophysiological experiments, has identified a critical tryptophan residue, W236, located in the S5 transmembrane segment of the KCNQ2 subunit as the key binding site for this compound.[4][5] This interaction is believed to stabilize the closed state of the channel, thereby preventing the flow of potassium ions and leading to an increase in neuronal excitability.[1][4]
A noteworthy aspect of this compound's mechanism is that its binding site overlaps with that of certain KCNQ channel activators, such as retigabine (B32265) and ML213.[2][5] This overlap results in a competitive interaction, where the presence of these pore-targeted activators can weaken the inhibitory effect of this compound.[5][6] Conversely, activators that target the voltage-sensing domain (VSD) of the channel, like ICA-069673, do not compete with this compound for binding and thus do not prevent its inhibitory action.[4][5] This specificity classifies this compound as a pore-targeted inhibitor.[5][7]
Mutagenesis studies have provided strong evidence for the role of W236 in this compound's action. Substitution of this tryptophan residue with phenylalanine (W236F) has been shown to significantly reduce the sensitivity of the KCNQ2 channel to this compound.[5]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified across various KCNQ channel subtypes using automated patch-clamp electrophysiology. The following tables summarize the key findings.
Table 1: Inhibitory Potency (IC50) of this compound on KCNQ Channel Subtypes
| Channel Target | IC50 | Experimental System | Reference |
| KCNQ2 (homomeric) | 69 nM (± 6 nM) | Automated electrophysiology (IonWorks) in CHO cells | [4] |
| KCNQ2 (homomeric) | 59 nM | Automated electrophysiology (IonWorks Quattro) | [4] |
| KCNQ2 (homomeric) | 0.88 µM | Two-electrode voltage clamp in Xenopus oocytes | [4] |
| KCNQ2/Q3 (heteromeric) | 0.12 µM | Automated electrophysiology (IonWorks) | [1][8] |
| KCNQ2/Q3 (heteromeric) | 1.42 µM | Automated patch clamp in HEK cells | [4] |
| KCNQ4 | 0.20 µM | Automated electrophysiology (IonWorks) | [1][8] |
| KCNQ1 | 2.92 µM | Automated electrophysiology (IonWorks) | [1][8] |
| KCNQ1/KCNE1 | 8.12 µM | Automated electrophysiology (IonWorks) | [4] |
| KCNQ3 [A315T] | 2.71 µM | Two-electrode voltage clamp in Xenopus oocytes | [4] |
Table 2: Comparative Inhibitory Potency (IC50) of this compound and Other KCNQ Blockers
| Compound | KCNQ2 IC50 (µM) | KCNQ1 IC50 (µM) | Selectivity (KCNQ1/KCNQ2) | Assay System | Reference |
| This compound | 0.069 | 2.92 | ~42-fold | IonWorks Electrophysiology | [8] |
| XE991 | 0.080 | 0.96 | 12-fold | IonWorks Electrophysiology | [8] |
| Linopiridine | 0.160 | 2.2 | 13.75-fold | IonWorks Electrophysiology | [6] |
Signaling Pathways and Experimental Visualizations
The activity of KCNQ2 channels is intrinsically linked to cellular signaling pathways, particularly those involving phosphatidylinositol 4,5-bisphosphate (PIP2).[2] The diagrams below illustrate the signaling context of KCNQ2 inhibition by this compound, a typical experimental workflow for its characterization, and the competitive and non-competitive interactions with different classes of channel activators.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action has relied on a suite of specialized experimental techniques. Below are detailed protocols for the key assays employed.
High-Throughput Screening: Thallium Influx Assay
This assay was instrumental in the initial discovery of the chemical scaffold leading to this compound.[1] It provides an indirect but robust measure of KCNQ2 channel activity.
-
Principle: KCNQ2 channels exhibit permeability to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into cells expressing the channel. Upon channel opening, Tl+ enters the cell and binds to the dye, causing a detectable increase in fluorescence. Channel inhibitors prevent this influx, resulting in a reduced fluorescence signal.[1][2]
-
Cell Line: A Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cell line stably expressing the human KCNQ2 channel is typically used.[1][6]
-
Protocol Outline:
-
Cell Plating: Seed KCNQ2-expressing cells in 384-well microplates and incubate to allow for adherence.[2]
-
Dye Loading: Replace the cell culture medium with a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™). Incubate to allow for cellular uptake of the dye.[2][6]
-
Compound Addition: Add test compounds, including this compound, to the wells and incubate.[2]
-
Thallium Stimulation: Add a stimulus buffer containing Tl+ to initiate ion influx through the open KCNQ2 channels.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. A decrease in fluorescence in the presence of a compound is indicative of inhibitory activity.[2]
-
Automated Patch-Clamp Electrophysiology
This technique was used to confirm the inhibitory activity of this compound and to determine its potency and selectivity with high throughput.[1]
-
Principle: This method allows for the direct measurement of ion channel currents from individual cells in a whole-cell patch-clamp configuration.
-
Cell Line: CHO or HEK-293 cells stably expressing the specific KCNQ channel subtype of interest (e.g., KCNQ1, KCNQ2, KCNQ2/Q3, KCNQ4).[1][2]
-
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension of the KCNQ-expressing cells.[4]
-
Automated Procedure: Load the cell suspension and a plate containing serial dilutions of this compound into an automated patch-clamp system (e.g., IonWorks). The instrument performs automated cell trapping, gigaohm seal formation, and whole-cell access.[4]
-
Voltage Protocol: Apply a specific voltage protocol to elicit KCNQ channel currents. Typically, cells are held at a membrane potential of -80 mV and then depolarized to a test potential (e.g., +20 mV or +40 mV) to activate the channels.[4][5]
-
Compound Application: Perfuse different concentrations of this compound onto the cells and record the resulting currents.[2]
-
Data Analysis: Measure the peak current amplitude in the presence of each this compound concentration. Normalize the current inhibition relative to a vehicle control and plot the concentration-response curve to determine the IC50 value.[4]
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is often used for detailed characterization of ion channel pharmacology and biophysics.
-
Principle: TEVC allows for the control of the membrane potential of a large cell, such as a Xenopus oocyte, while measuring the resulting ionic currents.
-
Protocol Outline:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.[4]
-
cRNA Injection: Inject the oocytes with cRNA encoding the human KCNQ2 channel (wild-type or mutant). Incubate the injected oocytes for 2-5 days to allow for channel expression.[4]
-
Electrophysiological Recording: Place an oocyte in a recording chamber perfused with a recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).[4]
-
Voltage Protocol: Clamp the oocyte at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -140 mV to +40 mV in 10 mV increments) to elicit KCNQ2 currents.[5]
-
Compound Application: Record baseline currents and then perfuse the chamber with a solution containing the desired concentration of this compound to measure the inhibited currents.[4]
-
Site-Directed Mutagenesis
This method is crucial for identifying specific amino acid residues involved in drug-channel interactions.
-
Principle: The DNA sequence of the KCNQ2 gene is altered to produce a channel with a specific amino acid substitution. The functional properties of the mutant channel are then compared to the wild-type channel.
-
Protocol Outline:
-
Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the desired mutation (e.g., W236F) into the KCNQ2 cDNA.
-
Sequence Verification: Sequence the mutated cDNA to confirm the presence of the intended mutation and the absence of any unintended mutations.
-
Functional Expression: Express the mutant channel in a suitable system (e.g., Xenopus oocytes or mammalian cells).
-
Functional Characterization: Perform electrophysiological experiments (e.g., TEVC or patch-clamp) to assess the sensitivity of the mutant channel to this compound compared to the wild-type channel.[5]
-
In Vivo Neuronal Activity Imaging in Zebrafish Larvae
This in vivo model allows for the assessment of the effects of this compound on neuronal network activity.
-
Principle: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator (e.g., CaMPARI) are used to visualize neuronal activity. An increase in intracellular calcium, which occurs during neuronal firing, leads to a change in the fluorescence of the indicator.[7]
-
Protocol Outline:
-
Immobilization: Immobilize transgenic zebrafish larvae in agarose.[1]
-
Baseline Recording: Record baseline neuronal activity using a fluorescence microscope.[1]
-
Compound Application: Add this compound to the water surrounding the larvae.[1]
-
Post-Treatment Recording: Record neuronal activity again in the presence of this compound. An increase in the frequency and intensity of fluorescent transients indicates an increase in neuronal excitability.[7]
-
Mechanism Confirmation: To confirm that the observed effect is due to KCNQ channel inhibition, a KCNQ channel activator can be co-administered to determine if it reverses the effects of this compound.[1]
-
Conclusion
This compound is a highly valuable pharmacological tool for the study of KCNQ2 channels. Its well-characterized, pore-targeted mechanism of action, high potency, and selectivity distinguish it from other KCNQ channel inhibitors. The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of findings related to this compound and its effects on KCNQ2 channels. For researchers investigating the physiological and pathophysiological roles of KCNQ2 in the nervous system, this compound serves as an indispensable probe for precise and reliable channel inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML252: A Technical Guide to a Potent and Selective Kv7.2 Channel Inhibitor for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML252, a potent and selective inhibitor of the Kv7.2 (KCNQ2) and Kv7.2/7.3 voltage-gated potassium channels. This compound has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of these channels in the nervous system. This document details its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols, and key signaling and interaction pathways.
Core Mechanism of Action
This compound functions as a pore-targeted inhibitor of Kv7.2 and Kv7.2/7.3 channels.[1][2] These channels are primary contributors to the M-current, a subthreshold potassium current that plays a crucial role in stabilizing neuronal membrane potential and suppressing repetitive firing.[3][4] By inhibiting these channels, this compound increases neuronal excitability.[1][5][6]
The inhibitory action of this compound is mediated through its interaction with a conserved tryptophan residue (W236 in Kv7.2) located within the channel's pore.[1][2][4][7] This binding site is also the target for certain pore-targeted Kv7 channel activators, such as retigabine (B32265) and ML213.[1][4][7][8] This overlap results in a competitive interaction, where the presence of a pore-targeted activator can weaken the inhibitory effect of this compound.[1][4][7] Conversely, activators that target the voltage-sensing domain (VSD) of the channel, like ICA-069673, do not compete with this compound and cannot prevent its inhibitory action.[1][4][7]
Data Presentation
Table 1: Inhibitory Potency of this compound on Kv7 (KCNQ) Channel Subtypes
| Channel Target | IC50 | Assay System | Cell Type | Reference(s) |
| Kv7.2 (KCNQ2) | 69 nM | Automated Electrophysiology (IonWorks) | CHO | [2][9] |
| 880 nM | Two-Electrode Voltage Clamp (TEVC) | Xenopus oocytes | [9] | |
| Kv7.2/7.3 (KCNQ2/Q3) | 120 nM | Automated Electrophysiology (IonWorks) | CHO | [9] |
| 1.42 µM | Automated Patch Clamp | HEK | [9] | |
| Kv7.4 (KCNQ4) | 200 nM | Automated Electrophysiology (IonWorks) | CHO | [9] |
| Kv7.1 (KCNQ1) | 2.92 µM | Automated Electrophysiology (IonWorks) | CHO | [9] |
| Kv7.1/KCNE1 | 8.12 µM | Automated Electrophysiology (IonWorks) | CHO | [1] |
| Kv7.3/7.5 | More potent inhibition than on Kv7.2/7.3 | Automated Patch Clamp | HEK | [6] |
Table 2: Selectivity Profile of this compound
This compound was evaluated at a concentration of 10 µM against a broad panel of 68 GPCRs, ion channels, and transporters.
| Target Class | Number of Targets Tested | Significant Activity Observed (>50% inhibition/stimulation) |
| Ion Channels | >10 | 0 |
| GPCRs | >40 | 1 (Melatonin MT1 Receptor, 60% inhibition) |
| Transporters | >10 | 0 |
This demonstrates that this compound is a highly selective inhibitor for Kv7.2-containing channels.[1]
Experimental Protocols
High-Throughput Screening: Thallium Influx Assay
This assay was instrumental in the initial discovery of the chemical scaffold leading to this compound.[8][10] It provides an indirect measure of potassium channel activity.
-
Principle: Kv7.2 channels are permeable to thallium ions (Tl⁺). A Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) is loaded into cells expressing the channel. Upon channel opening, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. Channel inhibitors prevent this influx, thus reducing the fluorescence signal.[3][8][10][11]
-
Cell Line: A Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cell line stably expressing the human Kv7.2 channel.[10][12]
-
General Protocol:
-
Cell Plating: Seed Kv7.2-expressing cells in 384-well microplates and allow them to form a confluent monolayer.[10]
-
Dye Loading: Replace the cell culture medium with a loading buffer containing a Tl⁺-sensitive fluorescent dye and incubate for 60-90 minutes at room temperature in the dark.[11]
-
Compound Incubation: Remove the dye loading solution and add test compounds, including this compound, dissolved in an assay buffer. Incubate for a predetermined time (e.g., 10-30 minutes).[11]
-
Stimulation & Detection: Place the microplate in a fluorescence plate reader. Add a stimulus buffer containing Tl⁺ to initiate ion influx through the Kv7.2 channels.[10][11]
-
Data Analysis: Immediately measure the fluorescence intensity. A decrease in fluorescence in the presence of a compound compared to a vehicle control indicates inhibitory activity.[10]
-
Electrophysiological Characterization: Automated Patch-Clamp
The potency and selectivity of this compound are typically confirmed using automated patch-clamp electrophysiology, which directly measures ion channel currents in a high-throughput format.
-
Platform: IonWorks Quattro, Qube 384, or a similar automated electrophysiology system.[10]
-
Cell Lines: CHO or HEK-293 cells stably expressing the specific Kv7 channel subtype of interest (e.g., Kv7.2, Kv7.1, Kv7.2/7.3).[10][13]
-
Protocol Outline:
-
Cell Preparation: Harvest cultured cells and prepare a single-cell suspension.
-
Recording: The automated system captures individual cells and forms a high-resistance seal to achieve a whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold the cell membrane potential at a holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., to +20 mV or +40 mV) to elicit Kv7 channel opening and generate ionic currents.[14][15]
-
Compound Application: Perfuse the cells with various concentrations of this compound to determine the concentration-response relationship.[13][14]
-
Data Analysis: Measure the peak current amplitude at a specific depolarizing voltage in the presence of each this compound concentration. Normalize the current inhibition relative to the control (vehicle-treated) cells and fit the data to a concentration-response curve to calculate the IC50 value.[9]
-
In Vivo Neuronal Activity Assay (Zebrafish Model)
This in vivo model is used to confirm the functional consequences of Kv7 channel inhibition by this compound on neuronal excitability.[5][6][16]
-
Principle: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator (e.g., CaMPARI or GCaMP) under a pan-neuronal promoter are used. An increase in intracellular calcium, which occurs during neuronal firing, leads to a change in the fluorescence of the indicator.[5][17][18][19]
-
Animal Model: Transgenic zebrafish larvae (4-7 days post-fertilization) expressing a calcium sensor.[5][16]
-
General Protocol:
-
Preparation: Immobilize zebrafish larvae in agarose.[10]
-
Baseline Recording: Record baseline neuronal activity using a fluorescence microscope (e.g., a two-photon microscope).[10]
-
This compound Application: Add this compound to the water surrounding the larvae.[10]
-
Post-Treatment Recording: Record neuronal activity again in the presence of this compound.
-
Data Analysis: An increase in the frequency and intensity of fluorescent transients indicates an increase in neuronal excitability due to this compound.[10] To confirm the mechanism of action, a Kv7 channel activator can be co-administered to observe if it reverses the effects of this compound.[6][10]
-
Mandatory Visualization
Caption: Mechanism of this compound-mediated inhibition of Kv7.2/7.3 channels and its effect on neuronal excitability.
Caption: Interaction of this compound and different classes of Kv7 channel activators at their respective binding sites.
Caption: A typical experimental workflow for the discovery and characterization of this compound as a Kv7 channel inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Methods for Mapping Neuronal Activity to Synaptic Connectivity: Lessons From Larval Zebrafish [frontiersin.org]
- 19. Learning-dependent neuronal activity across the larval zebrafish brain - PMC [pmc.ncbi.nlm.nih.gov]
ML252 as a Pharmacological Tool for Epilepsy Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilepsy, a neurological disorder characterized by recurrent seizures, presents a significant global health challenge. The development of effective anti-seizure medications hinges on a deep understanding of the molecular mechanisms governing neuronal excitability. Voltage-gated potassium channels of the Kv7 family, particularly those containing the Kv7.2 (KCNQ2) subunit, are pivotal regulators of neuronal firing and represent a key therapeutic target. While the development of Kv7 channel openers is a primary strategy for anti-epileptic drugs, selective inhibitors such as ML252 are indispensable pharmacological tools. They enable researchers to dissect the fundamental roles of these channels in neuronal hyperexcitability and to validate the mechanisms of novel anti-seizure medications. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing its pharmacological data, outlining key experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target: The Kv7.2 Channel
This compound is a potent and selective small-molecule inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel, identified through high-throughput screening.[1] In the central nervous system, Kv7.2 subunits often co-assemble with Kv7.3 subunits to form heteromeric channels that generate the M-current.[2] This subthreshold potassium current is crucial for stabilizing the neuronal membrane potential and dampening repetitive firing.[3][4] Consequently, inhibition of Kv7.2-containing channels by this compound leads to an increase in neuronal excitability.[5][6][7]
The critical role of these channels in preventing neuronal hyperexcitability is underscored by the association of loss-of-function mutations in the KCNQ2 gene with early-onset epileptic encephalopathies.[2] Therefore, a selective inhibitor like this compound serves as an essential tool for:
-
Investigating the physiological and pathophysiological roles of Kv7.2 channels in neuronal networks.[2]
-
Creating cellular and in vivo models of neuronal hyperexcitability to study seizure generation mechanisms.[2]
-
Validating the mechanism of action of potential Kv7 channel-opening anti-seizure medications through competitive binding and functional assays.[2]
Mechanism of Action
This compound functions as a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels.[8][9] Its binding site has been identified to involve a critical tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) within the S5 segment of the channel's pore.[5][7][10] This interaction is thought to stabilize the closed state of the channel, thereby inhibiting the outward flow of potassium ions.[10]
A key aspect of this compound's mechanism is that its binding site overlaps with that of certain pore-targeted Kv7 channel activators, such as retigabine (B32265) and ML213.[5][9] This results in a competitive interaction where the presence of these activators can weaken the inhibitory effect of this compound.[5][7] Conversely, activators that target the voltage-sensing domain (VSD) of the channel, such as ICA-069673, do not compete with this compound and cannot prevent its inhibitory action.[5][6][7] This distinct mechanism of action makes this compound a valuable tool for probing the gating mechanisms of KCNQ2 channels.[11]
By inhibiting the M-current, this compound reduces the outward potassium flow, leading to membrane depolarization and an increase in neuronal excitability.[2][3] This can lower the threshold for action potential firing and promote the repetitive discharges that are cellular hallmarks of seizure activity.[2]
Mechanism of this compound-induced increase in neuronal excitability.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency and selectivity across different Kv7 channel subtypes.
| Channel Subtype | IC50 (µM) | Comments | Reference(s) |
| KCNQ2 (Kv7.2) | 0.069 - 0.070 | Homomeric channels | [1][8][11] |
| KCNQ2/Q3 | 0.12 | Heteromeric channels, neuronal M-current model | [1] |
| KCNQ4 (Kv7.4) | 0.20 | [1][8] | |
| KCNQ1 (Kv7.1) | 2.9 - 2.92 | >40-fold selectivity vs. KCNQ2 | [1][11] |
| KCNQ1/E1 | 8.12 | >100-fold selectivity vs. KCNQ2 | [1] |
| (R)-enantiomer | 0.944 | (S)-enantiomer (this compound) is >13-fold more potent | [9] |
| Racemic mixture | 0.160 | [9] |
Table 1: Inhibitory Potency of this compound on KCNQ Channel Subtypes.
| Property | Value | Comments | Reference(s) |
| Solubility in PBS | 14 µM | [1] | |
| Stability in PBS | 66% remaining after 48h at 23°C | [1][10] | |
| Brain Penetrant | Yes | Suitable for in vivo studies | [12] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound.
Experimental Protocols
This section details key experimental methodologies for utilizing this compound as a pharmacological tool in epilepsy research.
Automated Patch Clamp Electrophysiology
This high-throughput technique is ideal for characterizing the potency and mechanism of this compound on Kv7.2 channels expressed in a stable cell line (e.g., CHO or HEK cells).[10]
-
Objective: To determine the IC50 of this compound and its competitive relationship with Kv7 channel activators.
-
Methodology:
-
Cell Culture: Maintain a stable cell line expressing the human Kv7.2/Kv7.3 channel subunits.[2]
-
Cell Preparation: Harvest and prepare the cells according to the automated patch clamp system's protocol (e.g., IonWorks or Patchliner).[2]
-
Solutions:
-
Compound Preparation: Prepare stock solutions of this compound, a pore-targeted activator (e.g., ML213), and a VSD-targeted activator (e.g., ICA-069673) in DMSO. Serially dilute to the desired final concentrations in the external solution.[2]
-
Voltage Protocol: Hold the cells at a membrane potential of -80 mV. Apply a depolarizing step to +20 mV for 1-2 seconds to elicit a robust M-current. Return the potential to -80 mV.[2]
-
Experimental Procedure:
-
Establish a stable baseline current recording.
-
Perfuse the cells with increasing concentrations of this compound to determine its IC50.
-
For competition assays, first apply a fixed concentration of this compound (near its IC50) followed by increasing concentrations of the activator (ML213 or ICA-069673) in the continued presence of this compound.[2]
-
-
-
Data Analysis:
-
Measure the peak current amplitude at the +20 mV step.
-
Normalize the current inhibition to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50.[2]
-
For competition experiments, analyze the shift in the activator's potency in the presence of this compound.[2]
-
In Vivo Zebrafish Larvae Neuronal Activity Assay
This in vivo model allows for the assessment of this compound's effect on neuronal excitability in a living organism.
-
Objective: To demonstrate that Kv7 inhibition by this compound increases neuronal excitability in vivo.[5]
-
Methodology:
-
Animal Model: Use transgenic zebrafish larvae (e.g., 5-7 days post-fertilization) expressing a pan-neuronal calcium sensor, such as CaMPARI.[5][6] CaMPARI undergoes photoconversion from green to red fluorescence in the presence of high calcium levels (a proxy for neuronal activity) and 405 nm light.[6]
-
Compound Application: Treat larvae with this compound alone or in combination with Kv7 activators (ML213 or ICA-069673).[6]
-
Photoconversion and Imaging: Expose the larvae to 405 nm light to induce photoconversion in active neurons.[6] Capture images of green and red fluorescence in the brain (e.g., hindbrain area).
-
-
Data Analysis:
-
Quantify the red-to-green fluorescence ratio, which reflects neuronal activity during the photoconversion period.[6]
-
Normalize the ratio to a vehicle control (e.g., DMSO).
-
Statistically compare the neuronal activity in larvae treated with this compound to controls and to those co-treated with activators.[6]
-
Experimental workflow for in vivo zebrafish neuronal activity assay.
Competitive Interaction Visualization
The differential interaction of this compound with distinct classes of Kv7 channel activators is a cornerstone of its utility as a pharmacological probe. This can be visualized to understand the logical relationships.
Logical relationships of this compound and Kv7 channel activators.
Conclusion
This compound is a potent and selective inhibitor of Kv7.2-containing potassium channels, offering a significant advantage for researchers over less selective compounds.[11] Its well-defined, pore-targeted mechanism of action and its competitive relationship with a specific class of channel activators make it an invaluable pharmacological tool.[5][7] By enabling the precise modulation of the M-current, this compound facilitates detailed investigations into the fundamental mechanisms of neuronal excitability and the pathophysiology of epilepsy. The experimental protocols and data presented in this guide provide a robust framework for the effective application of this compound in advancing epilepsy research and the development of novel anti-seizure therapeutics.
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological modulation of the voltage-gated neuronal Kv7/KCNQ/M-channel alters the intrinsic excitability and synaptic responses of pyramidal neurons in rat prefrontal cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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- 12. benchchem.com [benchchem.com]
understanding the binding site of ML252 on Kv7.2
An In-depth Technical Guide to the Binding Site of ML252 on Kv7.2
Introduction
The voltage-gated potassium channel Kv7.2, encoded by the KCNQ2 gene, is a critical regulator of neuronal excitability.[1][2] It is a primary contributor to the M-current, a subthreshold potassium current that stabilizes the membrane potential and suppresses repetitive neuronal firing.[1][3] Dysfunction of Kv7.2 channels is linked to neurological disorders such as epilepsy, making them a key target for therapeutic development.[4] this compound is a potent and selective small molecule inhibitor of Kv7.2 channels, identified through high-throughput screening.[1][5][6] It serves as an invaluable pharmacological tool for investigating the physiological roles of Kv7.2.[1][5] This guide provides a comprehensive technical overview of the molecular interactions between this compound and the Kv7.2 channel, focusing on the precise binding site and mechanism of action.
Core Mechanism of Action: A Pore-Focused Inhibition
This compound exerts its inhibitory effect by acting as a direct, pore-targeted inhibitor of Kv7.2 and Kv7.3 channels.[7][8][9] The mechanism involves interaction with a key tryptophan residue, W236, located in the S5 transmembrane segment within the channel's pore domain.[7][8][10][11] This interaction is believed to occlude the pore, thereby blocking potassium ion efflux and increasing neuronal excitability.[9][10]
The critical role of this tryptophan residue has been unequivocally confirmed through site-directed mutagenesis studies.[7] Substitution of tryptophan with phenylalanine (W236F) in Kv7.2 results in a dramatic attenuation of this compound sensitivity, confirming W236 as the essential determinant for the inhibitor's action.[8][10][11]
Quantitative Data Summary: Potency and Selectivity
The inhibitory activity of this compound has been quantified across various Kv7 channel subtypes using multiple electrophysiological systems. The half-maximal inhibitory concentration (IC50) values demonstrate high potency for Kv7.2-containing channels.
Table 1: Inhibitory Potency (IC50) of this compound on Kv7 Channel Subtypes
| Channel Subtype | IC50 Value (µM) | Assay System | Reference |
|---|---|---|---|
| Kv7.2 (KCNQ2) | 0.069 | Automated Electrophysiology (IonWorks) in CHO cells | [1][2] |
| 0.88 | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | [2][7] | |
| Kv7.2/Kv7.3 | 0.12 | Automated Electrophysiology (IonWorks) | [1][6] |
| 4.05 | TEVC in Xenopus oocytes | [7][10] | |
| 1.42 | Automated Patch Clamp in HEK cells | [2] | |
| Kv7.3 | 1.32 | TEVC in Xenopus oocytes | [7][10] |
| Kv7.3 [A315T] * | 2.71 | TEVC in Xenopus oocytes | [2][7] |
| Kv7.4 | 0.20 | Automated Electrophysiology (IonWorks) | [1][6] |
| Kv7.5 | 6.70 | TEVC in Xenopus oocytes | [7][10] |
| Kv7.1 (KCNQ1) | 2.92 | Automated Electrophysiology (IonWorks) | [1][2][5] |
| Kv7.1/KCNE1 | 8.12 | Automated Electrophysiology (IonWorks) | [2][5] |
The A315T mutation in Kv7.3 was utilized to generate larger currents for more reliable measurements.[7]
Characterization of the this compound Binding Site
The binding site of this compound within the channel pore is shared with a class of channel activators, including retigabine (B32265) and ML213.[7][8] This overlap leads to competitive interactions, where the presence of a pore-targeted activator weakens the inhibitory effect of this compound.[6][7][10][12] Conversely, activators that target the voltage-sensing domain (VSD), such as ICA-069673, do not compete with this compound for binding and do not prevent its inhibitory action.[2][7][8][12] This provides strong evidence for distinct and non-overlapping binding sites for these two classes of modulators and solidifies this compound's classification as a pore-binding inhibitor.[6][7][10]
Experimental Protocols
The characterization of the this compound binding site was achieved through a combination of electrophysiology, site-directed mutagenesis, and computational modeling.[7]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method was used to determine the IC50 values of this compound on wild-type and mutant Kv7 channels.[7]
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired Kv7 channel construct (e.g., wild-type Kv7.2 or Kv7.2[W236F]).
-
Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in ND96 solution to allow for channel expression on the plasma membrane.[2]
-
Recording: Oocytes are placed in a recording chamber and perfused with an external solution. A two-electrode voltage clamp amplifier is used to record membrane currents. The membrane is typically held at a potential of -80 mV, and currents are elicited by depolarizing voltage steps.[7]
-
Compound Application: this compound and other modulators are applied via the perfusion system to determine their effect on channel activity and quantify inhibition.[7]
Automated Planar Patch Clamp Electrophysiology
This high-throughput technique was employed to characterize the potency and selectivity of this compound and to assess competitive interactions.[1][7]
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably or transiently expressing the Kv7 channel subtype of interest are used.[1][13]
-
Cell Suspension: Cells are prepared into a suspension and introduced into the automated patch-clamp system (e.g., IonWorks, SyncroPatch).[1]
-
Patching: Individual cells are captured on a micropore, and a gigaohm seal is formed. The whole-cell configuration is achieved by rupturing the cell membrane.[1]
-
Data Acquisition: A defined voltage protocol is applied to record baseline channel currents.
-
Compound Application: this compound, alone or in combination with other compounds, is perfused at various concentrations. The rapid application and washout capabilities of these systems allow for detailed characterization of competitive effects.[7]
Site-Directed Mutagenesis
This technique was essential for identifying the specific amino acid residue responsible for this compound's inhibitory action.
-
Plasmid Preparation: A plasmid containing the cDNA for wild-type Kv7.2 is used as a template.
-
Mutagenesis: Polymerase Chain Reaction (PCR) with mutagenic primers is used to introduce a specific point mutation, substituting the codon for Tryptophan at position 236 with one for Phenylalanine (W236F).
-
Sequencing: The mutated plasmid is sequenced to confirm the desired mutation and the absence of other unintended changes.
-
Functional Expression: The mutated cRNA or cDNA is then used in the electrophysiology systems described above to assess the sensitivity of the Kv7.2[W236F] channel to this compound.[10]
Computational Docking
Molecular modeling was used to predict the binding pose of this compound within the Kv7.2 channel pore.
-
Model Preparation: A homology model or cryo-EM structure of the Kv7.2 channel is used.
-
Grid Definition: A grid box is defined to encompass the ion-conducting pore and the surrounding S5 and S6 helices of a single subunit, including interfaces with adjacent subunits.[10]
-
Docking Simulation: Docking simulations are performed to predict the most favorable binding orientation of this compound within the defined region, providing a structural hypothesis for its interaction with key residues like W236.[10]
Signaling Pathway Context
Kv7.2 channels play a crucial role in regulating neuronal signaling. By allowing potassium ions to flow out of the neuron, they hyperpolarize the membrane, making it more difficult to fire an action potential. This M-current is a key mechanism for controlling neuronal excitability. This compound's inhibition of the Kv7.2 channel blocks this potassium efflux, leading to membrane depolarization and a state of increased neuronal excitability.
Conclusion
The identification of the this compound binding site on Kv7.2, centered on the Tryptophan 236 residue within the channel pore, represents a significant advancement in the pharmacology of Kv7 channels.[7] This knowledge clarifies the inhibitor's mechanism of action and provides a structural basis for the rational design of new, more selective modulators of neuronal excitability. The competitive nature of the interaction with pore-targeted activators like ML213, contrasted with the lack of interaction with VSD-targeted activators, highlights a key pharmacological hub that can be exploited for developing drugs with fine-tuned effects.[7][8][12] this compound remains a critical tool for elucidating the role of Kv7.2 in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of KCNQ (Kv7) K+ channel sensitivity to the anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
The Structure-Activity Relationship of ML252 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ML252, a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel. This compound has emerged as a critical chemical probe for dissecting the physiological roles of KCNQ2 channels and serves as a promising scaffold for the development of novel therapeutics for neuronal hyperexcitability disorders. This document outlines the core SAR principles, summarizes quantitative inhibitory and activating data, provides detailed experimental methodologies, and visualizes the key signaling interactions.
Core Structure-Activity Relationship (SAR) Insights
This compound was identified through a high-throughput screening campaign of the Molecular Libraries Probe Centers Network (MLPCN) library.[1] Subsequent SAR studies revealed a fascinating "molecular switch" phenomenon within the scaffold, where minor structural modifications can convert the compound from a potent inhibitor to an activator of the KCNQ2 channel.[2]
The core scaffold of this compound can be described as (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide. The key SAR findings are centered around the stereochemistry and the nature of the alkyl group at the alpha position of the butanamide moiety.
-
Stereochemistry: The inhibitory activity of this compound is stereospecific. The (S)-enantiomer (this compound) is significantly more potent (IC50 = 69 nM) than the (R)-enantiomer (IC50 = 944 nM). The racemic mixture exhibits intermediate potency (IC50 = 160 nM).
-
The Molecular Switch: A critical determinant of the pharmacological activity is the substituent at the alpha-position of the phenylacetamide core. The presence of an ethyl group, as in this compound, confers potent inhibitory activity. However, removal of this ethyl group (i.e., replacing it with a hydrogen atom) results in a complete functional switch to an agonist (activator) of the KCNQ2 channel, with an EC50 of 170 nM.[1]
Quantitative Data Summary
The inhibitory and activating properties of this compound and its key analog have been quantified using automated patch-clamp electrophysiology.
Table 1: Inhibitory Potency (IC50) of this compound Stereoisomers against KCNQ2
| Compound | Chirality | KCNQ2 IC50 (nM) |
| This compound | (S) | 69 |
| Racemate | (R/S) | 160 |
| Enantiomer | (R) | 944 |
Data obtained from IonWorks automated electrophysiology.[1]
Table 2: Functional Switch from Inhibitor to Activator
| Compound | α-Substituent | KCNQ2 Activity | Potency (nM) |
| This compound | Ethyl | Inhibitor (IC50) | 69 |
| Analog 1 | Hydrogen | Activator (EC50) | 170 |
This demonstrates the critical role of the α-ethyl group in conferring inhibitory activity.[1]
Table 3: Selectivity Profile of this compound against KCNQ Channel Subtypes
| Channel Target | IC50 (µM) | Assay System | Reference |
| KCNQ2 (Kv7.2) | 0.069 | IonWorks Electrophysiology | [2][3] |
| KCNQ2/Q3 | 0.12 | IonWorks Electrophysiology | [2][3] |
| KCNQ4 | 0.20 | IonWorks Electrophysiology | [2][3] |
| KCNQ1 (Kv7.1) | 2.92 | IonWorks Electrophysiology | [2][3][4] |
| KCNQ1/KCNE1 | 8.12 | IonWorks Electrophysiology | [2] |
This compound demonstrates over 40-fold selectivity for KCNQ2 over the cardiac KCNQ1 channel.[2][5]
Mechanism of Action and Signaling Pathways
This compound is a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels.[6][7] Its mechanism of action involves direct interaction with a key tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) located in the S5 segment of the channel's pore domain.[6][8] This binding site is also the locus for pore-targeted Kv7 channel activators, such as ML213 and retigabine.[6][7] This shared binding site leads to competitive antagonism between this compound and these activators. In contrast, the inhibitory effect of this compound is not affected by activators that target the voltage-sensing domain (VSD) of the channel, such as ICA-069673.[6][7]
By inhibiting the KCNQ2/3 channels, which are the primary contributors to the neuronal M-current, this compound increases neuronal excitability.[3][6] The M-current is a subthreshold potassium current that stabilizes the membrane potential and suppresses repetitive firing.
Experimental Protocols
The discovery and characterization of this compound and its analogs involved several key experimental methodologies.
High-Throughput Screening: Thallium Influx Assay
The initial identification of the this compound scaffold was achieved through a thallium influx assay, which serves as a functional, indirect measure of potassium channel activity.
-
Principle: KCNQ2 channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye (e.g., FluxOR™) is loaded into cells expressing the channel. When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent this influx, resulting in a lower fluorescence signal.
-
Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing human KCNQ2 is typically used.
-
General Protocol:
-
Cell Plating: CHO-KCNQ2 cells are seeded into 384-well microplates.
-
Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye.
-
Compound Addition: this compound and its analogs are added to the wells at various concentrations.
-
Stimulation and Detection: A stimulus solution containing Tl+ is added to the wells to induce ion flux through open channels. Fluorescence is measured immediately using a plate reader (e.g., FLIPR®). A decrease in fluorescence relative to control wells indicates inhibitory activity.
-
Electrophysiology: Automated Patch-Clamp
The potency and selectivity of this compound and its analogs were confirmed using automated patch-clamp electrophysiology, which directly measures the ionic currents flowing through the channels.
-
Platform: Systems such as the IonWorks Quattro or SyncroPatch 768PE are utilized for high-throughput electrophysiological recordings.
-
Principle: This technique establishes a tight seal ("giga-seal") between a micropipette and a single cell, allowing for the measurement of whole-cell currents. The voltage across the cell membrane is clamped at a specific potential, and the resulting current is recorded.
-
General Protocol:
-
Cell Preparation: CHO cells stably expressing the KCNQ channel of interest are harvested and suspended in an appropriate extracellular solution.
-
Recording: The automated system performs the entire patch-clamp process:
-
Cells are captured on a recording plate.
-
A whole-cell configuration is established.
-
A voltage protocol is applied to elicit channel opening (e.g., a depolarizing step).
-
Baseline currents are recorded.
-
-
Compound Application: The test compound (e.g., this compound) is perfused onto the cell at various concentrations.
-
Data Acquisition: The voltage protocol is reapplied in the presence of the compound, and the resulting currents are recorded. The degree of current inhibition is used to determine the IC50 value.
-
In Vivo Neuronal Activity Assay: Zebrafish Model
The effect of this compound on neuronal activity in a living organism was assessed using a transgenic zebrafish model.[6]
-
Animal Model: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator (e.g., GCaMP or CaMPARI) in neurons.
-
Principle: Neuronal activity leads to an influx of calcium ions, causing the indicator protein to change its fluorescence. This fluorescence can be monitored using microscopy to provide an optical readout of neuronal firing.
-
General Protocol:
-
Zebrafish larvae are immobilized in agarose.
-
Baseline neuronal activity is recorded using a fluorescence microscope.
-
This compound is added to the water surrounding the larvae.
-
Neuronal activity is recorded again in the presence of this compound. An increase in the frequency and intensity of fluorescent signals indicates an increase in neuronal excitability.
-
To confirm the mechanism of action, a KCNQ channel activator (like ML213) can be co-administered to observe if it reverses the effects of this compound.[6]
-
Conclusion
This compound is a highly potent and selective inhibitor of the KCNQ2/3 potassium channel, distinguished by a fascinating structure-activity relationship where minor modifications can convert it into a channel activator.[2][3] Its well-characterized, pore-directed mechanism of action and its selectivity over the cardiac KCNQ1 channel make it an invaluable tool for neuropharmacological research.[5] The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound and its analogs to explore the roles of KCNQ channels in health and disease, and to guide the development of next-generation neuromodulatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
The Discovery and Development of ML252: A Potent and Selective KCNQ2 Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of ML252, a potent and selective small-molecule inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel. Identified through a high-throughput screening campaign, this compound has become an invaluable chemical probe for investigating the physiological and pathophysiological roles of KCNQ2 channels in the nervous system.
Discovery of this compound: From High-Throughput Screening to a Potent Probe
The journey to identify this compound began with a high-throughput screen (HTS) of the Molecular Libraries Probe Centers Network (MLPCN) library, which contains over 300,000 compounds.[1] The primary goal was to find novel inhibitors of the KCNQ2 potassium channel.[1][2]
The initial HTS utilized a thallium influx assay, a robust method for indirectly measuring potassium channel activity.[1][3] This assay leverages the permeability of KCNQ2 channels to thallium ions (Tl⁺). When the channels open, Tl⁺ flows into the cell and binds to a co-loaded fluorescent dye, causing an increase in fluorescence. Inhibitory compounds prevent this influx, resulting in a reduced fluorescence signal.[3][4]
Promising compounds identified in the primary screen underwent further analysis, including counter-screening and confirmation using automated patch-clamp electrophysiology.[1] This secondary validation led to the identification of a promising chemical scaffold. Subsequent structure-activity relationship (SAR) studies were performed to optimize the potency and selectivity of these initial hits. This optimization process ultimately yielded this compound, which was found to be a potent inhibitor of KCNQ2 channels with an IC50 of 69 nM in electrophysiological assays.[2] A remarkable finding during the SAR studies was the discovery of a "molecular switch," where minor structural modifications to the this compound scaffold could convert the molecule from an antagonist to an agonist.[2][3]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been extensively characterized using automated patch-clamp electrophysiology.
Table 1: Inhibitory Potency (IC₅₀) of this compound on KCNQ Channel Subtypes
| Channel Target | IC₅₀ | Assay System | Reference(s) |
| KCNQ2 (Kv7.2) | 69 nM (± 6 nM) | IonWorks Electrophysiology (CHO cells) | [2][5] |
| KCNQ2/Q3 | 0.12 µM | IonWorks Electrophysiology | [2][6] |
| KCNQ4 | 0.20 µM | IonWorks Electrophysiology | [2][6] |
| KCNQ1 | 2.92 µM | IonWorks Electrophysiology | [2][6] |
| KCNQ1/KCNE1 | 8.12 µM | IonWorks Electrophysiology | [2][5] |
Table 2: Comparative Potency of this compound with Other KCNQ2 Inhibitors
| Compound | KCNQ2 IC₅₀ (µM) | KCNQ1 IC₅₀ (µM) | KCNQ2/KCNQ1 Selectivity |
| This compound | 0.069 | 2.92 | ~42-fold |
| XE991 | Potent | Potent | Low |
| Linopiridine | Potent | Potent | Low |
| Data from comparative studies using IonWorks electrophysiology shows this compound has equivalent or higher potency for KCNQ2 and increased selectivity against KCNQ1 compared to XE991 and linopiridine.[2][4] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value/Observation | Reference(s) |
| Chemical Name | (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | [1] |
| Molecular Weight | 308.43 g/mol | [7] |
| Brain Penetrant | Yes (B:P ratio of 1.9 in rats) | [6] |
| Solubility (PBS) | 14 µM | [5] |
| Stability (PBS, 23°C) | 66% remaining after 48 hours | [5] |
| CYP Inhibition | Potent inhibitor of CYP1A2, CYP2C9, CYP3A4, CYP2D6 | [6] |
Mechanism of Action: A Pore-Binding Inhibitor
KCNQ2 channels are critical regulators of neuronal excitability.[4] As primary contributors to the M-current, a subthreshold potassium current, they help stabilize the neuronal membrane potential and suppress repetitive firing.[3][5] By inhibiting these channels, this compound blocks the outward flow of potassium ions, leading to membrane depolarization and increased neuronal excitability.[8]
Mechanistic studies have revealed that this compound acts as a pore-targeted inhibitor.[4][5] Its binding site involves a critical tryptophan residue (W236) within the channel's pore domain.[4][9] This site overlaps with the binding site of pore-targeted KCNQ channel activators like retigabine (B32265) and ML213, leading to competitive interactions.[1][9] However, its inhibitory action is not affected by activators that target the voltage sensor domain, such as ICA-069673.[5][9]
Key Experimental Protocols
High-Throughput Screening: Thallium Influx Assay
This assay was employed for the initial discovery of KCNQ2 inhibitors from the MLPCN library.[4]
-
Principle: KCNQ2 channels are permeable to Tl⁺ ions. A Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) is loaded into cells expressing the channel. Channel opening allows Tl⁺ influx, which increases fluorescence. Inhibitors block this influx, reducing the signal.[1][3]
-
Cell Line: A Chinese Hamster Ovary (CHO) or HEK-293 cell line stably expressing the human KCNQ2 channel.[1][3][4]
-
General Protocol:
-
Cell Plating: Seed KCNQ2-expressing cells in 384-well microplates and incubate.[3]
-
Dye Loading: Replace culture medium with a loading buffer containing the Tl⁺-sensitive fluorescent dye and incubate to allow dye loading.[3][4]
-
Compound Addition: Add test compounds (e.g., from the library) to the wells.[3]
-
Stimulation & Reading: Add a stimulus buffer containing Tl⁺ to initiate ion influx. Immediately measure fluorescence intensity using a plate reader (e.g., Hamamatsu FDSS).[3][8]
-
Analysis: A decrease in fluorescence in the presence of a compound indicates inhibitory activity.[3]
-
Electrophysiological Characterization: Automated Patch-Clamp
This method provides direct measurement of ion channel currents and was used to confirm the potency and selectivity of this compound.[3][10]
-
Platform: IonWorks Quattro, SyncroPatch, or a similar automated electrophysiology system.[3][10]
-
Cell Line: CHO or HEK cells stably expressing the KCNQ channel subtype of interest (KCNQ1, KCNQ2, KCNQ2/Q3, etc.).[3]
-
General Protocol:
-
Cell Preparation: Culture and harvest cells, preparing a single-cell suspension.[5]
-
System Loading: Introduce the cell suspension and a plate containing various concentrations of this compound into the automated system.[5]
-
Patch-Clamp: The system performs automated cell trapping and achieves whole-cell patch-clamp configuration.[5]
-
Voltage Protocol: Apply a specific voltage protocol to elicit KCNQ channel currents. Typically, cells are held at a resting potential (e.g., -80 mV) and then depolarized to activate the channels.[5][10]
-
Compound Application: Perfuse different concentrations of this compound over the cells.[4]
-
Data Acquisition and Analysis: Record currents before and after compound application. Analyze the reduction in current to generate dose-response curves and calculate IC₅₀ values using the Hill equation.[4][10]
-
Conclusion
This compound is a highly potent and selective inhibitor of the KCNQ2 potassium channel, distinguishing it from less selective, first-generation blockers.[4][10] Its discovery through a systematic HTS and SAR campaign has provided the neuroscience community with a crucial tool to investigate the roles of KCNQ2-containing channels in regulating neuronal excitability.[2] The well-characterized, pore-directed mechanism of action and the unique structure-activity relationship make this compound a strong foundation for further preclinical investigation and the design of novel therapeutics targeting neurological disorders associated with KCNQ2 dysfunction.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML 252 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
The Therapeutic Potential of ML252 in Neurological Disorders: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML252 is a potent and selective small molecule inhibitor of the voltage-gated potassium channel Kv7.2 (KCNQ2).[1] Initially identified through a high-throughput screening campaign, this compound has emerged as a critical pharmacological tool for investigating the physiological roles of Kv7.2-containing channels and presents a potential scaffold for the development of novel therapeutics. Contrary to potential initial misconceptions, extensive research has demonstrated that the primary target of this compound is the Kv7.2 channel, not the inwardly rectifying potassium channel Kir2.1. This technical guide provides a comprehensive overview of the core data, experimental protocols, and known signaling pathways associated with this compound, focusing on its therapeutic potential in neurological disorders through the lens of Kv7 channel inhibition.
Introduction: The Role of Kv7 Channels in Neuronal Excitability
Voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 and Kv7.3, are crucial regulators of neuronal excitability in the central nervous system.[2][3] These channels co-assemble to form heteromeric channels that generate the M-current, a subthreshold, non-inactivating potassium current.[2] The M-current plays a vital role in stabilizing the neuronal membrane potential and suppressing repetitive firing.[1] Consequently, inhibition of Kv7.2/Kv7.3 channels leads to increased neuronal excitability.[3][4] The significance of these channels in neurological health is underscored by the fact that loss-of-function mutations in the genes encoding Kv7.2 (KCNQ2) are associated with early-onset epileptic encephalopathies.[2]
This compound: Mechanism of Action
This compound exerts its inhibitory effect by acting as a pore-targeted inhibitor of Kv7.2 and Kv7.2/Kv7.3 channels.[3][4] Its binding site has been localized to a specific tryptophan residue within the channel pore (Trp236 in Kv7.2 and Trp265 in Kv7.3).[3][4][5] This tryptophan residue is also a critical interaction site for certain Kv7 channel activators, such as retigabine (B32265) and ML213.[3][4] This shared binding site leads to competitive antagonism between this compound and pore-targeted activators.[3][4] In contrast, activators that target the voltage-sensor domain (VSD) of the channel, like ICA-069673, do not compete with this compound for binding and are unable to prevent its inhibitory action.[3][4]
By blocking the Kv7.2/Kv7.3 channel pore, this compound reduces the outward flow of potassium ions, leading to membrane depolarization. This increases neuronal excitability, lowering the threshold for action potential firing and promoting repetitive discharges.[2][4]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of Kv7.2/Kv7.3 channels leading to increased neuronal excitability.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized across various Kv7 channel subtypes using automated patch-clamp electrophysiology. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibitory Potency of this compound on Kv7 Channel Subtypes
| Channel Target | IC50 (µM) | Assay System | Reference(s) |
| KCNQ2 (Kv7.2) | 0.069 - 0.070 | IonWorks Electrophysiology | [1][6][7] |
| KCNQ2/Q3 | 0.12 | IonWorks Electrophysiology | [6][7] |
| KCNQ4 | 0.20 | IonWorks Electrophysiology | [6][7] |
| KCNQ1 (Kv7.1) | 2.92 | IonWorks Electrophysiology | [6][7] |
Table 2: Stereoselectivity of this compound
| Compound | IC50 for Kv7.2 (nM) | Reference(s) |
| This compound ((S)-enantiomer) | 70 | |
| Racemic mixture | 160 | |
| (R)-enantiomer | 944 |
Therapeutic Potential in Neurological Disorders
While Kv7 channel activators are being investigated for treating conditions of neuronal hyperexcitability such as epilepsy and neuropathic pain, Kv7 inhibitors like this compound have therapeutic potential in disorders characterized by neuronal hypoactivity or where enhanced neuronal excitability may be beneficial.[8][9][10]
Cognitive Enhancement and Alzheimer's Disease
Studies have suggested that non-selective KCNQ channel inhibitors may play a role in regulating acetylcholine (B1216132) release.[7] This has led to the hypothesis that KCNQ channel inhibitors could be a potential treatment paradigm for conditions like Alzheimer's disease, where cognitive decline is a primary symptom.[1][7] By increasing neuronal excitability, this compound could potentially counteract the neuronal hypoactivity associated with neurodegenerative processes.
Other Potential Applications
The ability of Kv7 inhibitors to modulate neuronal excitability opens up possibilities for their investigation in other neurological and psychiatric conditions.[9] These could include disorders where specific neuronal circuits are hypoactive, contributing to symptoms.[9] However, further preclinical studies in relevant animal models are necessary to validate these potential applications.[1]
Experimental Protocols
This section details key experimental methodologies for the characterization and application of this compound.
Automated Patch-Clamp Electrophysiology
This technique is used to directly measure the effect of this compound on ion channel currents in a high-throughput manner.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the specific Kv7 channel subtype of interest.[1][5]
-
Principle: Whole-cell voltage-clamp recordings are used to measure the potassium currents flowing through the expressed Kv7 channels. The inhibitory effect of this compound is quantified by the reduction in current amplitude.
-
General Protocol:
-
Cells are cultured and prepared for automated patch-clamping.
-
A stable baseline current is established by applying a voltage-step protocol (e.g., holding potential of -80 mV, stepping to +20 mV).[2]
-
Increasing concentrations of this compound are applied to the cells to generate a dose-response curve and determine the IC50 value.[2]
-
For competition assays, a fixed concentration of this compound is co-applied with increasing concentrations of a Kv7 activator (e.g., ML213 or ICA-069673).[2]
-
Experimental Workflow for Electrophysiological Characterization
Caption: Workflow for determining the IC50 of this compound using automated patch-clamp electrophysiology.
In Vivo Neuronal Activity Assay (Zebrafish Model)
The effect of this compound on neuronal activity in a living organism can be assessed using a transgenic zebrafish model.[1][4]
-
Animal Model: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator (e.g., GCaMP or CaMPARI) in neurons.[1][4]
-
Principle: Neuronal activity leads to an influx of calcium, causing the indicator protein to change its fluorescence. This provides an optical readout of neuronal firing.[1][4]
-
General Protocol:
-
Zebrafish larvae are immobilized in agarose.[1]
-
Baseline neuronal activity is recorded using a fluorescence microscope.[1]
-
This compound is added to the water surrounding the larvae.[1]
-
Neuronal activity is recorded again in the presence of this compound. An increase in fluorescence indicates an increase in neuronal excitability.[1][4]
-
To confirm the mechanism of action, a Kv7 channel activator can be co-administered to observe if it reverses the effects of this compound.[1][4]
-
Logical Relationship of Competitive Antagonism
Caption: Competitive interaction between this compound and pore-targeted Kv7 activators at a shared binding site.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of Kv7.2-containing channels, making it an invaluable tool for neuropharmacological research.[1] Its well-characterized mechanism of action as a pore-blocker and its selectivity profile make it a strong candidate for further preclinical investigation into neurological disorders characterized by neuronal hypoactivity.[1] Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of cognitive disorders like Alzheimer's disease.[1] The unique structure-activity relationship of the this compound scaffold provides a rich area for further chemical exploration and drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. What are KCNQ (Kv7) inhibitors and how do they work? [synapse.patsnap.com]
- 10. Molecular pharmacology and therapeutic potential of neuronal Kv7-modulating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Brain Penetrance and In Vivo Efficacy of ML252
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain penetrance and in vivo efficacy of ML252, a potent and selective inhibitor of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. Given the critical role of these channels in regulating neuronal excitability, this compound serves as a valuable pharmacological tool for studying seizure mechanisms and for the validation of Kv7 channel openers as potential anti-seizure medications. This document collates available preclinical data on this compound and provides comparative context using data from other well-characterized Kv7 channel modulators.
Core Properties of this compound
This compound is a small molecule inhibitor of Kv7.2 and Kv7.2/7.3 channels, which are responsible for generating the M-current, a key regulator of neuronal excitability. Inhibition of these channels by this compound leads to increased neuronal firing, making it a useful tool for creating in vivo models of neuronal hyperexcitability.
In Vitro Potency of this compound
The inhibitory activity of this compound has been characterized across various Kv7 channel subtypes using electrophysiological assays.
| Channel Subtype | IC₅₀ (µM) |
| Kv7.2/Kv7.3 | ~0.12 |
| Kv7.2 (homomeric) | ~0.069 |
| Kv7.4 | ~0.20 |
| Kv7.1 | ~2.92 |
Data compiled from automated patch-clamp electrophysiology studies.
Brain Penetrance of this compound
Preclinical studies have demonstrated that this compound is a brain-penetrant compound.
| Species | Dose | Route | Time Point | Brain:Plasma Ratio | Absolute Brain Concentration |
| Rat | 10 mg/kg | IP | 1 hour | 1.9 | 672 nM |
Signaling Pathway of this compound
This compound acts as an inhibitor of the Kv7.2/Kv7.3 potassium channel, which is a critical component of the M-current. By blocking this channel, this compound reduces the outward potassium current, leading to neuronal membrane depolarization and increased excitability. This mechanism is central to its utility in studying neuronal hyperexcitability and seizure models.
Mechanism of this compound action on neuronal excitability.
In Vivo Efficacy of this compound and Comparative Analysis
While direct in vivo efficacy data for this compound in rodent seizure models is not extensively published, its target engagement has been demonstrated in zebrafish larvae, where it increases neuronal excitability. To provide a comprehensive understanding for drug development professionals, this section includes a comparative analysis with the well-characterized Kv7 channel activator, retigabine (B32265), and the inhibitor, XE991.
In Vivo Target Engagement of this compound in Zebrafish
In transgenic zebrafish larvae expressing a calcium sensor, this compound has been shown to increase neuronal activity. This effect is consistent with its mechanism as a Kv7 channel inhibitor and confirms its ability to engage its target in a living organism.
Comparative In Vivo Efficacy in Rodent Seizure Models
As a Kv7.2/7.3 inhibitor, the expected in vivo effect of this compound in rodent seizure models would be pro-convulsant or to induce seizures at sufficient doses. This is in contrast to Kv7 channel activators like retigabine, which are anticonvulsant. The Kv7 channel inhibitor XE991 has been shown to block the anticonvulsant effects of retigabine, demonstrating the on-target effect of these compounds in vivo.
Table of In Vivo Efficacy Data for Kv7 Modulators in Rodent Seizure Models
| Compound | Model | Species | Dose | Route | Efficacy Endpoint |
| This compound | - | - | - | - | Data not available |
| Retigabine | Maximal Electroshock (MES) | Mouse | 10 mg/kg | IP | 100% protection from tonic extension |
| Kainic Acid-induced Seizures | Rat | 5 mg/kg | IP | Delayed onset of seizure behavior | |
| XE991 | Maximal Electroshock (MES) | Mouse | 0.3 - 3.0 mg/kg | IP | Dose-dependent reversal of retigabine's protection |
Experimental Protocols
Brain Penetrance Assessment in Rats
Objective: To determine the brain-to-plasma concentration ratio of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer this compound at 10 mg/kg via intraperitoneal (IP) injection.
-
Sample Collection: At 1-hour post-dose, collect blood and brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge blood to separate plasma.
-
Brain: Homogenize brain tissue.
-
-
Bioanalysis: Quantify this compound concentrations in plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculation: The brain-to-plasma ratio is calculated as the concentration of this compound in the brain divided by the concentration in the plasma.
Workflow for assessing brain penetrance of this compound.
In Vivo Neuronal Activity Assay in Zebrafish
Objective: To assess the effect of this compound on neuronal activity in vivo.
Methodology:
-
Animal Model: Transgenic zebrafish larvae (5-7 days post-fertilization) expressing a genetically encoded calcium indicator (e.g., GCaMP or CaMPARI).
-
Compound Incubation: Incubate larvae in a solution containing this compound.
-
Imaging: Immobilize the larvae and record baseline neuronal activity using fluorescence microscopy. After incubation with this compound, record neuronal activity again.
-
Data Analysis: An increase in the frequency and intensity of fluorescent signals indicates an increase in neuronal excitability.
Rodent Seizure Models (Comparative Protocols)
Objective: To evaluate the effect of a compound on generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male CF-1 mice.
-
Dosing: Administer the test compound (e.g., retigabine at 10 mg/kg IP) or vehicle. For interaction studies, a Kv7 inhibitor (e.g., XE991) can be co-administered.[1]
-
Seizure Induction: At the time of peak effect, induce seizures via corneal electrical stimulation (e.g., 60 Hz, 50 mA for 0.2 seconds).
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
Objective: To evaluate the effect of a compound on temporal lobe seizures.
Methodology:
-
Animal Model: Adult male rats.
-
Dosing: Administer the test compound (e.g., retigabine at 5 mg/kg IP) 30 minutes prior to seizure induction.
-
Seizure Induction: Administer kainic acid (e.g., 15 mg/kg IP) to induce status epilepticus.[2]
-
Endpoint: Observe and score seizure behavior using a modified Racine's scale. Latency to seizure onset and seizure severity are key endpoints. EEG can also be used to monitor epileptiform activity.
Comparative workflows for rodent seizure models.
Conclusion
This compound is a potent and selective Kv7.2/7.3 channel inhibitor with demonstrated brain penetrance. Its ability to increase neuronal excitability in vivo makes it a valuable tool for studying the pathophysiology of disorders characterized by neuronal hyperexcitability, such as epilepsy. While direct efficacy data in rodent seizure models are limited, comparative analysis with other Kv7 channel modulators suggests that this compound would likely exhibit pro-convulsant properties, consistent with its mechanism of action. Further studies are warranted to fully characterize the pharmacokinetic/pharmacodynamic relationship of this compound in preclinical models of disease to better understand its potential applications in neuroscience research and drug development.
References
Methodological & Application
Application Notes and Protocols for ML252 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML252 is a potent and selective small-molecule inhibitor of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.3 (KCNQ3), which are the primary molecular correlates of the neuronal M-current.[1][2][3][4] The M-current is a sub-threshold potassium current crucial for stabilizing the neuronal membrane potential and regulating action potential firing rates.[2] By inhibiting Kv7.2/7.3 channels, this compound reduces the M-current, leading to membrane depolarization and an increase in neuronal excitability.[2] Its high potency and selectivity make this compound an invaluable pharmacological tool for investigating the physiological roles of M-current in neuronal circuits, studying pathologies associated with channel dysfunction such as epilepsy, and for the mechanistic validation of potential Kv7 channel activators.[2][3][5]
Mechanism of Action
This compound functions as a pore-targeted inhibitor, binding to a conserved tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) located within the pore of the Kv7.2 and Kv7.3 channels.[1][6][7][8][9] This binding site is critical for the channel's gating mechanism. Notably, this site is also the target for certain classes of Kv7 channel activators, such as retigabine (B32265) and ML213.[2][6][7][8][9] This leads to a competitive interaction where the presence of these activators can weaken the inhibitory effect of this compound.[6][7][8][9] In contrast, activators that target the voltage-sensor domain of the channel, like ICA-069673, do not compete with this compound.[8][9]
Quantitative Data Summary: Inhibitory Potency of this compound
The inhibitory activity of this compound has been characterized across various KCNQ (Kv7) channel subtypes using automated patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for Kv7.2-containing channels.
| Channel Subtype | Cell Line | Automated Patch Clamp System | IC50 (µM) |
| Kv7.2 (KCNQ2) | HEK293 or CHO | Not specified | 0.069 / 0.070 |
| Kv7.2/7.3 (KCNQ2/Q3) | Not specified | Not specified | 0.12 |
| Kv7.4 (KCNQ4) | Not specified | Not specified | 0.20 |
| Kv7.1 (KCNQ1) | Not specified | Not specified | 2.9 / 2.92 |
| Kv7.3 (Wild-type) | Not specified | Not specified | 1.32 |
| Kv7.3* (A315T mutant) | Not specified | Not specified | 2.71 |
Data sourced from multiple studies.[1][3][10] The potency can vary depending on specific experimental conditions.[11]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Inhibition of Kv7.2/7.3 Channels
This protocol details the methodology for investigating the inhibitory effects of this compound on heterologously expressed Kv7.2/7.3 channels.
1. Cell Preparation:
-
Cell Culture: Use a stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, expressing the human Kv7.2 and Kv7.3 channel subunits.
-
Plating: 24-48 hours prior to recording, seed the cells onto glass coverslips in 35 mm culture dishes.
2. Solutions and Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1] Store in aliquots at -20°C to prevent repeated freeze-thaw cycles.[1]
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to approximately 310 mOsm with sucrose.[1] Filter the solution using a 0.2 µm filter.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to approximately 290 mOsm with sucrose.[1] Filter using a 0.2 µm filter and store in aliquots at -20°C.[1]
3. Electrophysiological Recording:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[1]
-
Cell Mounting: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Allow the recording to stabilize for several minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to +20 mV for 500 ms (B15284909) to 1 s) to elicit Kv7 currents.[11]
-
Maintain an inter-pulse interval of 10-20 seconds.[11]
-
4. Drug Application:
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution into the extracellular solution to the desired final concentrations (e.g., ranging from 10 nM to 10 µM for constructing a dose-response curve).[1] The final DMSO concentration should be kept constant across all solutions and should not exceed 0.1% to avoid solvent effects.[11]
-
Baseline Recording: Record stable baseline currents in the vehicle control extracellular solution.
-
This compound Application: Perfuse the cell with the this compound-containing solution. Allow 3-5 minutes for the drug to reach a steady-state block.[11]
-
Washout: Perfuse with the drug-free extracellular solution to observe the reversibility of the block.[11]
5. Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing voltage step before, during, and after this compound application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the concentration-response data and fit with a Hill equation to determine the IC50 value.
Current-Clamp Electrophysiology Protocol for Measuring the Effect of this compound on Action Potential Firing
This protocol is designed to assess the effect of this compound on neuronal excitability in cultured neurons or acute brain slices.
1. Preparation:
-
Tissue/Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Solutions:
-
Artificial Cerebrospinal Fluid (ACSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Continuously bubble with 95% O₂ / 5% CO₂.[2]
-
Internal (Pipette) Solution (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP.[2]
-
This compound Working Solution: Dilute the this compound stock solution in ACSF to the final desired concentration (e.g., 100 nM to 1 µM).[2]
-
2. Recording Procedure:
-
Establish a whole-cell recording configuration as described in the voltage-clamp protocol.
-
Switch the amplifier to current-clamp mode.
-
Allow the cell's membrane potential to stabilize for 5-10 minutes and measure the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potential firing and characterize the baseline firing properties.
-
Perfuse the bath with the this compound-containing ACSF for 7-10 minutes to allow for equilibration.[2]
-
Re-assess the resting membrane potential and action potential firing properties in the presence of this compound.
3. Data Analysis:
-
Analyze changes in resting membrane potential, action potential threshold, firing frequency, and spike frequency adaptation before and after this compound application.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound inhibition of Kv7.2/7.3 channels.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Preparing ML252 Stock Solutions for Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML252 is a potent and selective inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2).[1][2] As a valuable pharmacological tool, accurate and reproducible preparation of this compound stock solutions is paramount for cellular assays investigating neuronal excitability and other physiological processes regulated by KCNQ2 channels. These application notes provide a comprehensive guide to preparing, storing, and utilizing this compound stock solutions for in vitro experiments.
Quantitative Data Summary
A summary of the key physicochemical and biological properties of this compound is provided below for easy reference.
| Property | Value | References |
| Chemical Name | (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | |
| Molecular Weight | 308.43 g/mol | [3] |
| Solubility in DMSO | Up to 100 mM | [4] |
| Solubility in Ethanol | Up to 100 mM | [4] |
| Aqueous Solubility (PBS) | 14 µM | [4][5] |
| Storage of Stock Solution | -20°C (long-term) | [2] |
| IC₅₀ for KCNQ2 (Kv7.2) | 69 nM | [6][7] |
| IC₅₀ for KCNQ1 (Kv7.1) | 2.9 µM | |
| IC₅₀ for KCNQ2/Q3 | 0.12 µM | [1][7] |
| IC₅₀ for KCNQ4 | 0.20 µM | [1][7] |
Signaling Pathway and Mechanism of Action
This compound functions as a pore-targeted inhibitor of Kv7.2 and Kv7.2/Kv7.3 voltage-gated potassium channels.[8][9] It directly blocks the channel pore by binding to a critical tryptophan residue (W236 in Kv7.2).[8] This inhibition prevents the efflux of potassium ions, which are crucial for stabilizing the membrane potential and suppressing repetitive neuronal firing.[1] Consequently, the inhibition of the M-current conducted by these channels leads to increased neuronal excitability. The binding site of this compound overlaps with that of some Kv7 channel activators, which can lead to competitive interactions.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted for use in various cellular assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[10]
-
Sterile, amber microcentrifuge tubes[2]
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for both this compound and DMSO. All manipulations should be performed in a chemical fume hood.[2]
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 308.43 g/mol * (1000 mg / 1 g) = 3.084 mg[2]
-
-
Weighing: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh out 3.084 mg of this compound powder into the tube.[2]
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[2]
-
Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm the absence of any solid particles. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][10] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term storage.[2]
Protocol 2: Dilution of this compound Stock Solution for Cellular Assays
For cell-based experiments, the high-concentration stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[2]
-
Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is advisable to perform dilutions in a stepwise manner to minimize the risk of precipitation.[2]
-
Vehicle Control: Always include a vehicle control in your experiments. This should consist of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.[2][10]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤0.1% to 0.5%) and is consistent across all experimental conditions to avoid solvent-induced cytotoxicity.[5][11]
Protocol 3: General Guidelines for Cellular Assays
The optimal concentration of this compound and incubation time will vary depending on the cell type and the specific assay being performed.
-
Determining Optimal Concentration: It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) for your specific cell line and endpoint.[11] A suggested starting range for many cell-based assays is between 0.1 µM and 50 µM.[11]
-
Assessing Cytotoxicity: When using a new cell line or a high concentration of this compound, it is crucial to assess potential cytotoxic effects. This can be done using standard cell viability assays, such as the MTT assay.[11]
-
Troubleshooting: If precipitation is observed upon dilution in aqueous media, consider lowering the final concentration or using a vehicle with a slightly higher percentage of DMSO, while being mindful of potential solvent toxicity.[4] The stability of this compound in aqueous solutions should also be considered for long-term experiments; in PBS at 23°C, 66% of the initial concentration remained after 48 hours.[4] Preparing fresh dilutions from a frozen stock is recommended for optimal results.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
ML252 Administration for Studying Neuronal Networks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML252 is a potent and selective inhibitor of the voltage-gated potassium channels Kv7.2 and Kv7.3 (KCNQ2/KCNQ3), which are the primary molecular correlates of the M-current.[1][2] The M-current is a crucial regulator of neuronal excitability, and its inhibition by this compound leads to an increase in neuronal firing.[1][3][4] This property makes this compound a valuable pharmacological tool for investigating the role of Kv7 channels in neuronal function, synaptic plasticity, and various neurological disorders. These application notes provide detailed protocols for the use of this compound in studying neuronal networks, from in vitro cell-based assays to in vivo animal models.
Mechanism of Action
This compound acts as a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels.[1][3] It binds to a tryptophan residue within the channel pore, a site that is also critical for the action of certain channel activators like retigabine (B32265) and ML213.[1][3] This leads to a competitive interaction, where the presence of a pore-targeted activator can weaken the inhibitory effect of this compound.[1][3] In contrast, activators that target the voltage sensor, such as ICA-069673, do not prevent this compound-mediated inhibition.[1][3] By blocking the M-current, this compound reduces the threshold for action potential firing and increases overall neuronal excitability.[1][5]
Quantitative Data
The inhibitory activity of this compound has been characterized across various Kv7 channel subtypes using automated patch-clamp electrophysiology.
| Channel Target | IC50 (µM) | Assay System |
| KCNQ2 (Kv7.2) | 0.069 | IonWorks Electrophysiology[2][6] |
| KCNQ2/Q3 | 0.12 | IonWorks Electrophysiology[2][6] |
| KCNQ4 | 0.20 | IonWorks Electrophysiology[2][6] |
| KCNQ1 | 2.92 | IonWorks Electrophysiology[2][6] |
| Kv7.2 | 0.88 | Two-Electrode Voltage Clamp (Oocytes)[1] |
| Kv7.3* | 2.71 | Two-Electrode Voltage Clamp (Oocytes)[1] |
| Kv7.2/Kv7.3 | 4.05 | Two-Electrode Voltage Clamp (Oocytes)[1] |
| Kv7.5 | 6.70 | Two-Electrode Voltage Clamp (Oocytes)[1] |
Note: Kv7.3 contains the A315T mutation to enhance surface expression.
Signaling Pathway and Mechanism of Action of this compound
Experimental Protocols
In Vitro Electrophysiology: Automated Patch Clamp in HEK293 Cells
This protocol describes the use of this compound to study the inhibition of Kv7.2/Kv7.3 channels expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing human KCNQ2 and KCNQ3 subunits
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[7]
-
jetPRIME DNA transfection reagent (if not using a stable cell line)[1]
-
Non-enzymatic cell dissociation solution
-
Extracellular solution: 135 mM NaCl, 5 mM KCl, 2.8 mM Na acetate, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4[1]
-
Intracellular solution: 135 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.3[1]
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Culture:
-
Cell Preparation:
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.
-
-
Automated Patch Clamp Recording:
-
Prime the automated patch clamp system with the prepared intracellular and extracellular solutions.
-
Introduce the cell suspension into the system.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline currents. A typical voltage protocol involves holding the cells at -80 mV and applying depolarizing pulses to +20 mV.[1]
-
Prepare serial dilutions of this compound in the extracellular solution. Ensure the final DMSO concentration is consistent and low (e.g., ≤0.1%).
-
Perfuse the cells with increasing concentrations of this compound, allowing for a steady-state block to be achieved at each concentration.[8]
-
Record currents in the presence of each this compound concentration.
-
To assess reversibility, perfuse the cells with the drug-free extracellular solution.[8]
-
-
Data Analysis:
-
Measure the peak current amplitude at the depolarizing step for each this compound concentration.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.[8]
-
In Vivo Neuronal Activity Assay: Zebrafish Model
This protocol describes how to assess the effect of this compound on neuronal activity in a living organism using a transgenic zebrafish model.[2]
Materials:
-
Transgenic zebrafish larvae (e.g., 5-7 days post-fertilization) expressing a genetically encoded calcium indicator (e.g., CaMPARI or GCaMP) in neurons.[1][2][9]
-
Agarose (B213101) for immobilization
-
This compound stock solution (10 mM in DMSO)
-
Zebrafish water
-
Fluorescence microscope (e.g., two-photon or confocal)
Procedure:
-
Animal Preparation:
-
Immobilize zebrafish larvae in low-melting-point agarose in a petri dish.[2]
-
Orient the larvae for optimal imaging of the brain.
-
-
Baseline Recording:
-
Record baseline neuronal activity using the fluorescence microscope. This involves capturing the fluorescence signals from the calcium indicator, which reflect neural activity.
-
-
This compound Administration:
-
Prepare the desired final concentration of this compound by diluting the stock solution in the zebrafish water. Include a vehicle control (DMSO at the same final concentration).
-
Add the this compound-containing water or vehicle control to the petri dish with the immobilized larvae.
-
-
Post-Treatment Recording:
-
After a suitable incubation period, record neuronal activity again in the presence of this compound. An increase in the frequency and intensity of fluorescent signals indicates an increase in neuronal excitability.[2]
-
-
Confirmation of Mechanism (Optional):
-
Data Analysis:
-
Quantify the changes in fluorescence intensity or frequency of calcium transients before and after this compound administration.
-
For CaMPARI experiments, after drug incubation, expose the larvae to UV light to trigger photoconversion in active neurons.[9] Subsequently, image the brains to measure the ratio of red-to-green fluorescence. An increased red:green ratio in this compound-treated larvae compared to controls indicates increased neuronal excitability.[9]
-
Conclusion
This compound is a powerful tool for probing the function of Kv7.2/Kv7.3 channels in neuronal systems. Its well-characterized mechanism of action and selectivity profile make it suitable for a range of applications, from detailed biophysical studies in heterologous expression systems to the investigation of neuronal network dynamics in vivo. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of neuronal excitability and plasticity.
References
- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological modulation of the voltage-gated neuronal Kv7/KCNQ/M-channel alters the intrinsic excitability and synaptic responses of pyramidal neurons in rat prefrontal cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of KCNQ2 Inhibitors Using a Thallium Influx Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel KCNQ2, a primary component of the neuronal M-current, is a critical regulator of neuronal excitability.[1] Dysfunction of KCNQ2 channels is linked to neurological disorders such as epilepsy, making it a key target for therapeutic intervention.[1][2] ML252 is a potent and selective small molecule inhibitor of KCNQ2, identified through a high-throughput screening campaign that utilized a thallium influx assay.[3][4][5] This document provides detailed application notes and protocols for employing a thallium influx assay to screen for and characterize KCNQ2 inhibitors like this compound.
The thallium influx assay is a fluorescence-based functional assay that serves as a surrogate for potassium channel activity.[6][7] KCNQ2 channels are permeable to thallium ions (Tl⁺).[3][4] The assay utilizes a Tl⁺-sensitive fluorescent dye that increases in fluorescence upon binding to Tl⁺ that enters the cell through open KCNQ2 channels.[3][4][8] Inhibitors of the channel will block this influx, resulting in a reduced fluorescence signal, providing a robust method for high-throughput screening.[3][4][9]
Quantitative Data Summary: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been determined using various electrophysiological and fluorescence-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against different KCNQ channel subtypes.
| Channel Target | IC50 Value | Assay System | Reference(s) |
| KCNQ2 (homomeric) | 69 nM (± 6 nM) | Automated electrophysiology (IonWorks) in CHO cells | [1][5] |
| 59 nM | Automated electrophysiology (IonWorks Quattro) | [1] | |
| 0.88 µM | Two-electrode voltage clamp in Xenopus oocytes | [1] | |
| KCNQ2/Q3 (heteromeric) | 0.12 µM | Automated electrophysiology (IonWorks) | [1][3][5] |
| 1.42 µM | Automated patch clamp in HEK cells | [1] | |
| KCNQ4 | 0.20 µM | Automated electrophysiology (IonWorks) | [1][3][5] |
| KCNQ1 | 2.92 µM | Automated electrophysiology (IonWorks) | [1][3][5] |
| KCNQ1/KCNE1 | 8.12 µM | Automated electrophysiology (IonWorks) | [1] |
Signaling Pathway and Mechanism of Inhibition
KCNQ2 channels play a crucial role in regulating neuronal excitability by contributing to the M-current, which helps to stabilize the membrane potential and prevent repetitive firing.[1][3] The activity of these channels is modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).[10] this compound acts as a pore-binding inhibitor of KCNQ2 channels.[1][4] Its binding site is located within the channel pore, and this interaction is believed to stabilize the closed state of the channel.[1] This mechanism effectively blocks the outward flow of potassium ions, leading to membrane depolarization and increased neuronal excitability.[9]
KCNQ2 channel inhibition by this compound.
Experimental Protocols
High-Throughput Screening: Thallium Influx Assay
This protocol outlines the steps for a high-throughput screen to identify inhibitors of the KCNQ2 channel using a thallium influx assay.[3][4]
Materials:
-
Cell Line: A stable cell line expressing the human KCNQ2 channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells.[3][4]
-
Assay Plates: 384-well, black, clear-bottom microplates.[4][11]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological saline solution.
-
Stimulus Buffer: Assay buffer containing potassium sulfate (B86663) (K₂SO₄) and thallium sulfate (Tl₂SO₄).[12]
-
Test Compounds: Library of small molecules, including this compound as a positive control.
-
Fluorescence Plate Reader: Equipped with injectors for stimulus buffer addition (e.g., FLIPR Tetra®, FlexStation®).[7]
Protocol:
-
Cell Plating:
-
Culture CHO-KCNQ2 or HEK-KCNQ2 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into 384-well microplates at a density of 5,000-10,000 cells per well.[13]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Compound Addition:
-
After incubation, remove the dye loading buffer.
-
Add assay buffer to each well.
-
Add test compounds, including this compound and a vehicle control (e.g., DMSO), to the appropriate wells. The final DMSO concentration should be kept low and consistent, typically below 0.1%.[1]
-
Incubate the plates for a predetermined time (e.g., 20-30 minutes) at room temperature.[12][13]
-
-
Thallium Influx and Fluorescence Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 10 seconds.[12]
-
Inject the stimulus buffer containing Tl⁺ into each well to initiate ion influx through the open KCNQ2 channels.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[14]
-
Continue recording the fluorescence for 60-120 seconds.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the influx of Tl⁺.
-
Calculate the rate of fluorescence increase (slope) for each well.[15]
-
Normalize the data to the vehicle control (100% activity) and a potent inhibitor like this compound (0% activity).
-
A decrease in the fluorescence signal in the presence of a test compound indicates inhibitory activity.[3][4]
-
For active compounds, generate dose-response curves and calculate IC50 values.
-
Thallium influx assay workflow.
Concluding Remarks
The thallium influx assay is a reliable and scalable method for the primary screening of KCNQ2 channel modulators.[16] Its high-throughput nature makes it ideal for screening large compound libraries to identify novel inhibitors like this compound. For hit validation and more detailed mechanistic studies, it is recommended to use orthogonal assays such as automated patch-clamp electrophysiology, which provides direct measurement of ion channel currents.[3][9][13] The combination of these techniques provides a robust platform for the discovery and characterization of new therapeutic agents targeting KCNQ2.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. PIP(2) activates KCNQ channels, and its hydrolysis underlies receptor-mediated inhibition of M currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Thallium-sensitive fluorescent assay reveals loperamide as a new inhibitor of the potassium channel Kv10.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML252 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML252 is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv7.2 (KCNQ2).[1] Identified through a high-throughput screening (HTS) campaign, this compound has become an invaluable pharmacological tool for investigating the physiological roles of KCNQ2 channels and serves as a scaffold for developing novel therapeutics targeting neuronal hyperexcitability.[1][2] In the central nervous system, Kv7.2 subunits often co-assemble with Kv7.3 subunits to form heteromeric channels that generate the M-current, a critical regulator of neuronal membrane potential and repetitive firing.[3] By inhibiting the M-current, this compound increases neuronal excitability, making it a key compound for studying seizure generation mechanisms and for validating the action of potential anti-seizure medications.[4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed protocols for its use in high-throughput screening applications.
Mechanism of Action
This compound functions as a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels. Its binding site is a conserved tryptophan residue (W236 in Kv7.2) located within the channel's pore domain. This site is also the binding locus for several pore-targeted Kv7 channel activators, such as retigabine (B32265) and ML213, leading to competitive interactions. In contrast, this compound's inhibitory effect is not counteracted by activators that target the voltage-sensing domain (VSD), like ICA-069673. This specific mechanism of action makes this compound a precise tool for dissecting the pharmacology of Kv7 channels.
Figure 1: Mechanism of this compound action and interaction with Kv7 channel activators.
Data Presentation
The inhibitory potency and selectivity of this compound have been characterized across various Kv7 channel subtypes, primarily using automated patch-clamp electrophysiology. This compound also exhibits off-target activity against several Cytochrome P450 enzymes.
Table 1: Inhibitory Potency (IC50) of this compound against Kv7 Channel Subtypes
| Channel Target | IC50 Value | Assay System |
| KCNQ2 (Kv7.2) | 69 nM | Automated Electrophysiology (CHO cells) |
| KCNQ2/Q3 | 0.12 µM | Automated Electrophysiology |
| KCNQ4 | 0.20 µM | Automated Electrophysiology |
| KCNQ1 (Kv7.1) | 2.92 µM | Automated Electrophysiology |
| KCNQ5 | 6.70 µM | Two-Electrode Voltage Clamp (Xenopus oocytes) |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound.
Table 2: Off-Target Activity of this compound
| Enzyme Target | IC50 Value |
| CYP1A2 | 6.1 nM |
| CYP2C9 | 18.9 nM |
| CYP3A4 | 3.9 nM |
| CYP2D6 | 19.9 nM |
This table shows the off-target inhibitory activity of this compound against key Cytochrome P450 enzymes.
Experimental Protocols
The discovery and characterization of this compound involved both an initial high-throughput screen and subsequent detailed electrophysiological validation.
Protocol 1: High-Throughput Screening using Thallium Influx Assay
This fluorescence-based assay was used for the initial identification of KCNQ2 inhibitors from large compound libraries. It provides an indirect measure of potassium channel activity, where thallium ions (Tl+) act as a surrogate for K+.
Objective: To identify inhibitors of the KCNQ2 channel in a high-throughput format.
Methodology:
-
Cell Culture:
-
Use a stable cell line expressing the human KCNQ2 channel, such as CHO-KCNQ2 or HEK293-KCNQ2.
-
Seed the cells in 384-well, black-walled, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Remove the cell culture medium.
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating for 60-90 minutes at room temperature, protected from light.
-
-
Compound Application:
-
Add library compounds, including this compound as a control, to the wells at desired concentrations.
-
Incubate for a predefined period to allow compound interaction with the channels.
-
-
Thallium Stimulation and Detection:
-
Place the microplate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add a stimulus buffer containing thallium sulfate (B86663) to initiate Tl+ influx through open KCNQ2 channels.
-
Measure the fluorescence signal immediately. An increase in fluorescence corresponds to Tl+ influx.
-
-
Data Analysis:
-
Inhibitors like this compound will block the KCNQ2 channels, preventing Tl+ influx and thus reducing the fluorescent signal compared to vehicle controls.
-
Calculate the percentage of inhibition for each compound.
-
Figure 2: Workflow for the Thallium Influx High-Throughput Screening Assay.
Protocol 2: Automated Patch-Clamp Electrophysiology
This high-throughput technique is essential for confirming hits from the primary screen and for detailed pharmacological characterization, such as determining IC50 values and mechanisms of action.
Objective: To directly measure the inhibitory effect of this compound on KCNQ2 channel currents and determine its potency.
Methodology:
-
Cell Culture and Preparation:
-
Maintain a stable cell line expressing the human KCNQ2 or KCNQ2/Kv7.3 channel subunits (e.g., CHO or HEK cells).
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension according to the automated patch clamp system's protocol (e.g., IonWorks, Patchliner).
-
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and low (<0.5%).
-
-
Automated Patch-Clamp Recording:
-
Prime the system with the internal and external solutions.
-
Load the cell suspension. The system will automatically establish whole-cell patch-clamp configurations.
-
Voltage Protocol: Hold the cells at a membrane potential of -80 mV. Apply a depolarizing step to +20 mV for 1-2 seconds to elicit a robust M-current.
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline current recording.
-
Apply increasing concentrations of this compound to the cells.
-
For competition assays, apply a fixed concentration of this compound (near its IC50) followed by increasing concentrations of an activator (e.g., ML213) in the continued presence of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at the +20 mV step.
-
Normalize the current inhibition relative to the baseline current (vehicle control).
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Figure 3: Experimental workflow for automated patch-clamp electrophysiology.
Conclusion
This compound is a highly potent and selective inhibitor of the KCNQ2 potassium channel, making it an exceptional tool for high-throughput screening and detailed electrophysiological studies. Its well-characterized mechanism as a pore-binding inhibitor allows for precise investigation into the roles of Kv7 channels in neuronal excitability and disease. The protocols provided herein offer a solid foundation for utilizing this compound to advance research in neuroscience and drug discovery.
References
Troubleshooting & Optimization
ML252 Technical Support Center: Troubleshooting Precipitation in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ML252 precipitation in cell culture media. By understanding the physicochemical properties of this compound and its interactions with culture medium components, you can ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel.[1][2] It also shows activity against Kv7.2/7.3 and Kv7.4 channels at submicromolar concentrations.[2] By blocking these channels, this compound increases neuronal excitability.[1] Its mechanism of action involves binding to a specific tryptophan residue (W236) within the channel's pore, which stabilizes the closed state of the channel.[3] This binding site is also a target for some Kv7 channel activators, leading to potential competitive interactions.[3][4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, with a solubility of up to 100 mM.[3] For most in vitro applications, preparing a high-concentration stock solution in DMSO is standard practice. Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[5] It is advisable to avoid repeated freeze-thaw cycles.
Q3: What is the aqueous solubility and stability of this compound?
A3: The aqueous solubility of this compound in Phosphate Buffered Saline (PBS) is 14 µM.[2][5] In terms of stability, 66% of the initial concentration of this compound remained in PBS after 48 hours at 23°C.[2] It is recommended to prepare fresh working solutions for each experiment to ensure consistent results.
Q4: Why is my this compound precipitating in the cell culture medium?
A4: Precipitation of this compound in cell culture medium can be attributed to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your working solution may be higher than its aqueous solubility limit (14 µM in PBS).[5]
-
"Crashing Out" Upon Dilution: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause a sudden change in solvent polarity, leading to the compound precipitating out of solution.[4]
-
Interaction with Media Components: Components in your cell culture medium, such as salts (e.g., calcium salts) and proteins (from serum), can interact with this compound and cause it to precipitate.[5][6]
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to 37°C) and pH can affect the solubility of this compound.[6][7][8] Cellular metabolism can also alter the pH of the culture medium over time, potentially leading to precipitation.[9]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to diagnose and resolve this compound precipitation in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Dilution
| Possible Cause | Recommended Solution |
| Concentration exceeds aqueous solubility. | Lower the final working concentration of this compound to be within its aqueous solubility limit (≤ 14 µM). Conduct a dose-response experiment to determine the lowest effective concentration for your cell type. |
| Rapid dilution of DMSO stock ("crashing out"). | 1. Pre-warm the cell culture medium to 37°C before use.[4] 2. Perform a serial dilution of the this compound stock solution in pre-warmed medium.[4] 3. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4] |
| High final DMSO concentration. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced precipitation and cellular toxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Issue 2: Delayed Precipitation After Incubation
| Possible Cause | Recommended Solution |
| Interaction with media components (salts, proteins). | 1. Prepare a small test batch of your final working solution and visually inspect for precipitation before adding it to your cells.[5] 2. If using serum-containing medium, be aware that while serum proteins can aid in solubilization, this effect is limited.[4] Consider testing the solubility in your specific medium with and without serum. 3. If possible, try a different basal medium formulation. |
| Temperature fluctuations. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated environmental chamber. |
| pH changes in the medium over time. | Ensure your culture medium is adequately buffered for the incubator's CO2 concentration. Monitor the pH of your culture, especially for long-term experiments. |
Quantitative Data
Table 1: Inhibitory Activity of this compound on KCNQ Channels
| Channel Target | IC50 (µM) | Assay System |
| KCNQ2 (Kv7.2) | 0.069 | IonWorks Electrophysiology |
| KCNQ2/Q3 | 0.12 | IonWorks Electrophysiology |
| KCNQ4 | 0.20 | IonWorks Electrophysiology |
| KCNQ1 | 2.92 | IonWorks Electrophysiology |
Data sourced from BenchChem and NCBI.[1][10]
Table 2: Known Off-Target Activity of this compound
| Target | IC50 |
| Kv7.1 (KCNQ1) | 2.92 µM |
| Kv7.2/7.3 (KCNQ2/3) | 0.12 µM |
| Kv7.4 (KCNQ4) | 0.20 µM |
Data sourced from BenchChem.[11]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution to Minimize Precipitation
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a stock concentration of 10-100 mM. Ensure the compound is fully dissolved by vortexing. Store aliquots at -20°C or -80°C.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (e.g., DMEM/F12 + 10% FBS) to 37°C.
-
Intermediate Dilution (Optional but Recommended): For high final concentrations, first create an intermediate dilution of the DMSO stock in pre-warmed medium.
-
Final Dilution: Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed medium while gently swirling or vortexing. This gradual addition is crucial to prevent "solvent shock".
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible, ideally ≤ 0.1%.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Determination of Kinetic Solubility of this compound in Culture Medium
This protocol helps determine the maximum concentration at which this compound remains soluble in your specific cell culture medium over time.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in DMSO in a 96-well plate.
-
Add to Medium: In a separate 96-well plate, add your complete cell culture medium to each well. Transfer a small, fixed volume of each DMSO dilution to the corresponding wells containing medium. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a quantitative measurement, you can read the absorbance of the plate at 600 nm using a plate reader; an increase in absorbance indicates precipitation.[12]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration under your experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pH on solubility of white Mineral Trioxide Aggregate and Biodentine: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
ML252 Technical Support Center: Stability and Degradation in Aqueous Solutions
Welcome to the technical support center for ML252. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For most in vitro applications, preparing a high-concentration stock solution in DMSO is the standard and recommended practice.
Q2: What is the aqueous solubility of this compound?
A2: The solubility of this compound in aqueous solutions is limited. It is crucial to be aware of this to avoid precipitation in your experiments.
Q3: How stable is this compound in aqueous solutions?
A3: this compound has limited stability in aqueous solutions. In a stability assessment in Phosphate Buffered Saline (PBS) at 23°C, it was found that 66% of the initial concentration of this compound remained after 48 hours. It is highly recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To maintain the integrity of your this compound stock solution, it is recommended to store it at -20°C.[1]
Q5: Are the degradation products of this compound known?
A5: Currently, there is limited information in the public domain detailing the specific degradation products and the complete degradation pathway of this compound in aqueous solutions. It is known that molecules with amide bonds, like this compound, can undergo hydrolysis, especially under acidic or basic conditions.
Quantitative Data Summary
For quick reference, the following table summarizes the known quantitative data regarding the solubility and stability of this compound.
| Parameter | Solvent/Buffer | Temperature | Value |
| Solubility | DMSO | Room Temp. | Soluble[1] |
| Ethanol | Room Temp. | Soluble[1] | |
| Stability | PBS | 23°C | 66% remaining after 48 hours |
Troubleshooting Guide
Encountering issues with this compound in your experiments? This guide provides solutions to common problems.
Issue 1: Precipitation of this compound in aqueous buffer or cell culture media.
-
Possible Cause: The concentration of this compound in your working solution may be above its aqueous solubility limit.
-
Solution:
-
Try lowering the final concentration of this compound in your experiment.
-
If a higher concentration is necessary, you may consider increasing the percentage of DMSO in your final working solution. However, be mindful of the potential for solvent toxicity in cell-based assays and always include a vehicle control with the same DMSO concentration.
-
Prepare the final dilution of this compound in your aqueous buffer or media immediately before you begin your experiment to minimize the time for potential precipitation.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in biological assays.
-
Possible Cause 1: Degradation of this compound in the aqueous assay buffer.
-
Solution: Due to its limited stability, prolonged incubation times can lead to a decrease in the effective concentration of this compound.
-
Prepare fresh working solutions for each experiment.
-
Consider reducing the incubation time if your experimental design allows.
-
Perform a time-course experiment to understand the stability of this compound under your specific assay conditions (see Experimental Protocol below).
-
-
-
Possible Cause 2: Improper storage of stock solutions.
-
Solution: Ensure that your DMSO stock solution of this compound is stored at -20°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in a User-Defined Aqueous Solution
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, Tris, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the Test Solution: Dilute the this compound stock solution into your pre-warmed (if applicable, e.g., 37°C for cell culture medium) aqueous buffer to your final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent with your experimental conditions.
-
Time-Point Sampling:
-
Immediately after preparation (Time 0), take an aliquot of the test solution. This will serve as your reference.
-
Incubate the remaining test solution under your experimental conditions (e.g., 37°C).
-
Collect additional aliquots at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
-
Sample Quenching and Storage: For each time point, immediately quench the degradation process by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) to your aliquot. This will precipitate proteins (if present) and halt further degradation. Store the quenched samples at -20°C or colder until HPLC analysis.
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. Develop a method that provides good separation of the parent this compound peak from any potential degradation products.
-
Integrate the peak area of the this compound peak for each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
From this data, you can estimate the half-life (t½) of this compound under your specific conditions.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: this compound inhibits the Kv7.2 potassium channel, leading to reduced potassium efflux and increased neuronal excitability.
Caption: A logical workflow for troubleshooting common stability-related issues with this compound in experimental settings.
References
Technical Support Center: Interpreting Unexpected Electrophysiological Results with ML252
Welcome to the technical support center for ML252. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Kv7.2 and Kv7.2/7.3 (KCNQ2/3) voltage-gated potassium channels.[1][2][3][4][5] It functions as a pore-targeted inhibitor, directly binding to a key tryptophan residue (W236 in Kv7.2) located within the channel's pore domain.[4][6] This interaction stabilizes the closed state of the channel, thereby blocking the flow of potassium ions.[4]
Q2: How does this compound's mechanism differ from other Kv7 modulators?
A2: this compound's binding site overlaps with that of pore-targeted Kv7 activators like retigabine (B32265) and ML213, leading to competitive interactions.[1][2][6] This means the inhibitory effect of this compound can be weakened by the presence of these activators.[1][2][7] In contrast, activators that target the voltage-sensing domain (VSD) of the channel, such as ICA-069673, do not compete with this compound and therefore do not prevent its inhibitory action.[1][2][7]
Q3: What is the recommended working concentration for this compound?
A3: To minimize the risk of off-target effects, it is advisable to use the lowest effective concentration of this compound. A good starting point is a concentration around its IC50 value for Kv7.2, which is approximately 69 nM.[8] However, the optimal concentration can vary depending on the cell type and specific experimental conditions and should be determined empirically through a dose-response study.[8]
Q4: What are the known off-target effects of this compound?
A4: While this compound is considered highly selective for Kv7.2-containing channels, off-target effects can occur, particularly at higher concentrations.[8] If you observe cellular phenotypes that are inconsistent with Kv7.2 inhibition, it is crucial to investigate potential off-target activity.[8]
Q5: What are essential control experiments to include when using this compound?
A5: To ensure the observed effects are due to on-target inhibition of Kv7.2, the following controls are recommended:
-
Use a negative control: Employ a cell line that does not express Kv7.2 channels.[8] If the effect of this compound persists, it is likely an off-target effect.
-
Use a site-directed mutant: Utilize a cell line expressing a mutant Kv7.2 channel that is significantly less sensitive to this compound, such as Kv7.2[W236F].[1][2][7][8]
-
Perform a dose-response analysis: Off-target effects are often more pronounced at higher concentrations.[8]
-
Compare with structurally different inhibitors: Use other known Kv7 inhibitors with different chemical scaffolds to see if they replicate the effect.
Troubleshooting Guide
This section addresses specific unexpected electrophysiological results you might encounter when using this compound.
Issue 1: this compound shows reduced or no inhibitory effect.
This could be due to several factors, from issues with the compound itself to competitive interactions in your experimental system.
| Possible Cause | Recommended Action |
| Compound Degradation | Ensure this compound has been stored correctly and prepare fresh solutions. |
| Competitive Interaction | Be aware that endogenous or co-applied pore-targeting Kv7 activators can compete with this compound, reducing its apparent potency.[1][2][7] Consider removing such compounds if possible. |
| Incorrect Cell Line/Channel Subtype | Confirm that your cells express this compound-sensitive Kv7 subtypes (primarily Kv7.2 and Kv7.2/7.3). This compound is less potent on other Kv7 subtypes.[4][5] |
| Mutation at the Binding Site | Verify the sequence of your Kv7.2 construct. Mutations in the pore region, especially at the W236 residue, can dramatically reduce this compound sensitivity.[1][2][7] |
Issue 2: The observed cellular phenotype with this compound does not align with the expected effects of Kv7.2 inhibition.
This discrepancy strongly suggests a potential off-target effect of this compound.
| Possible Cause | Recommended Action |
| Off-Target Effects | Conduct a thorough dose-response analysis. If the unexpected phenotype only appears at concentrations significantly higher than the IC50 for Kv7.2, it is likely an off-target effect.[8] Use the control experiments mentioned in FAQ A5 to confirm. |
| Compensation by other channels | Prolonged inhibition of one channel can sometimes lead to compensatory changes in the expression or function of other ion channels. Consider this possibility in long-term experiments. |
| Phenotype is not solely dependent on Kv7.2 | The cellular process you are studying may be regulated by multiple pathways, and inhibiting Kv7.2 alone may not be sufficient to produce the expected outcome. |
Issue 3: Electrophysiological recording is unstable (e.g., current or voltage drift).
These issues are often related to the experimental setup rather than the compound itself.
| Possible Cause | Recommended Action |
| Electrode or Grounding Issues | Check and clean the headstage connector, pipette holder, and electrode wire.[9] Ensure the bath reference electrode is properly chlorided and has a good connection.[9] |
| Seal Instability | A decrease in seal resistance during a whole-cell patch clamp experiment can cause current drift.[9] Monitor seal resistance throughout the experiment. |
| Solution Instability | Ensure your internal and external solutions are fresh, correctly formulated, and have the proper osmolarity.[10] |
| Perfusion System Issues | Check for leaks or blockages in your perfusion system that could alter the bath solution and affect cell health.[11] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is well-suited for characterizing the effects of this compound on specific Kv7 channel subtypes expressed in a controlled environment.
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired Kv7 channel subunits. Incubate for 2-5 days to allow for channel expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current injection).
-
Voltage Protocol: Clamp the oocyte at a holding potential of -80 mV. Apply depolarizing voltage steps to activate the Kv7 channels and elicit potassium currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the chamber with the recording solution containing this compound at the desired concentration.
-
Data Analysis: Measure the reduction in current amplitude in the presence of this compound to determine the percentage of inhibition. Generate concentration-response curves to calculate the IC50 value.
Automated Patch Clamp Electrophysiology
This high-throughput method is suitable for screening and detailed pharmacological characterization of this compound.
-
Cell Culture: Use a cell line stably expressing the Kv7 channel of interest.
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
Chip Preparation: Prime the automated patch clamp system and the multi-well plate (chip) according to the manufacturer's instructions.
-
Cell and Compound Loading: Load the cell suspension and different concentrations of this compound into the designated wells of the chip.
-
Automated Recording: The system will automatically establish whole-cell patch clamp configurations and apply a predefined voltage protocol to elicit currents. It will then apply the compound solutions.
-
Data Analysis: The system's software will calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50.[12]
Visualizations
References
- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Devices Support Portal [support.moleculardevices.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. benchchem.com [benchchem.com]
ML252 Technical Support Center: Troubleshooting Solubility in PBS
This technical support guide is designed for researchers, scientists, and drug development professionals working with ML252. It provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the solubility challenges of this compound in Phosphate-Buffered Saline (PBS) and other aqueous media.
Troubleshooting Guide: Precipitation in Aqueous Buffers
This section addresses the most common issue encountered with this compound—precipitation when preparing working solutions in PBS or cell culture media.
Q: My this compound precipitated after I diluted my DMSO stock solution into PBS. What should I do?
A: This is a common issue due to the low aqueous solubility of this compound. Follow these steps to diagnose and solve the problem.
Troubleshooting Workflow
The following workflow provides a step-by-step process for addressing this compound precipitation.
Caption: Troubleshooting workflow for resolving this compound precipitation issues.
Detailed Explanations for Troubleshooting Steps:
-
Verify Final Concentration: The aqueous solubility of this compound in PBS is approximately 14 µM.[1][2] Ensure your final working concentration does not exceed this limit. If a higher concentration is required, the use of co-solvents may be necessary.[3]
-
Control DMSO Concentration: While this compound is highly soluble in DMSO, the final concentration of DMSO in your aqueous solution should typically be kept below 0.5% to avoid solvent-induced cytotoxicity and precipitation.[1][4]
-
Vigorous Mixing: When diluting the DMSO stock into PBS or media, vortex the aqueous solution while adding the stock dropwise. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[5]
-
Use Fresh Solutions: this compound has limited stability in aqueous solutions.[1][2] It is recommended to prepare working dilutions immediately before use and not to store them.
-
Sonication/Warming: If precipitation persists, gentle warming (e.g., in a 37°C water bath) or brief sonication can help dissolve the compound.[3][4] However, always allow the solution to return to room temperature to ensure the compound remains in solution before adding it to your experiment.
-
Co-solvents and Surfactants: For challenging applications requiring higher concentrations, consider using a vehicle that includes co-solvents or surfactants. A common formulation for in vivo studies involves a system like 10% DMSO / 40% PEG-400 / 50% Saline.[3] For in vitro work, a small amount of a biocompatible surfactant like Tween® 80 can also aid solubility.[3] Crucially, you must include a matching vehicle control in your experiments to account for any effects of these additives.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol is for preparing a high-concentration stock solution, which is the standard first step.
Materials:
-
This compound powder (MW: 308.43 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
Procedure:
-
Safety First: Handle this compound and DMSO in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Weighing: Weigh out 3.08 mg of this compound powder and place it into a sterile amber tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.[4]
-
Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication can be used if needed.[4]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][6] Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[6]
Protocol 2: Preparation of this compound Working Solution (e.g., 10 µM in PBS)
This protocol describes the critical dilution step from the DMSO stock into an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Buffer: Add 999 µL of sterile PBS to a new microcentrifuge tube.
-
Dilution: While the tube of PBS is vortexing at a medium speed, add 1 µL of the 10 mM this compound stock solution directly into the buffer. This creates a 1:1000 dilution, resulting in a 10 µM final concentration of this compound and 0.1% DMSO.
-
Inspect and Use: Visually inspect the solution for any signs of precipitation. The solution should appear clear. Use this working solution immediately. Do not store.
Quantitative Data Summary
The solubility of this compound varies significantly between organic solvents and aqueous buffers.
| Solvent | Maximum Concentration/Solubility | Reference(s) |
| DMSO | 100 mM (30.84 mg/mL) | [1][7] |
| Ethanol (B145695) | 100 mM (30.84 mg/mL) | [1][7] |
| PBS (pH 7.2) | 14 µM | [1][2][3] |
Table 1: Solubility of this compound in common laboratory solvents.
| Buffer | Temperature | Time | Remaining Compound | Reference(s) |
| PBS | 23°C | 48 hours | 66% | [1][2] |
Table 2: Stability of this compound in PBS. Note: This study was conducted without antioxidants, and the DMSO concentration was below 0.1%.[2]
Mechanism of Action & Signaling Pathway
This compound is a potent and selective inhibitor of the Kv7.2 (KCNQ2) and Kv7.3 voltage-gated potassium channels.[6][8] These channels are critical for regulating neuronal excitability. This compound acts as a pore-targeted inhibitor, binding to a key tryptophan residue (W236 in Kv7.2) within the channel's pore.[9] By blocking the flow of potassium ions out of the neuron, this compound increases neuronal excitability.[10][11]
Caption: Simplified pathway showing this compound inhibiting the Kv7.2/7.3 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a high-concentration stock solution of this compound? A1: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents. This compound is soluble in both up to 100 mM.[1] For most in vitro applications, DMSO is the standard choice.[1]
Q2: How should I store my this compound stock solutions? A2: Stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][6] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[6]
Q3: I am observing inconsistent results in my assays. Could this be related to solubility or stability? A3: Yes, this is a strong possibility. Given that 66% of this compound remains after 48 hours in PBS at 23°C, compound degradation during long experiments can lead to a lower effective concentration and inconsistent results.[1][2] Always prepare working solutions fresh and minimize the time the compound spends in aqueous buffer before being added to your assay.
Q4: Can I use this compound in cell culture media containing serum? A4: Yes, but be aware that hydrophobic compounds like this compound can bind to serum proteins, such as albumin.[12] This can affect the free concentration of the compound available to interact with your target. It is also possible that interactions with media components could cause precipitation. It is advisable to prepare a small test batch and visually inspect for precipitation before adding it to your cells.[1]
Q5: Is this compound brain penetrant? A5: Yes, this compound has been reported to be brain penetrant, making it suitable for in vivo studies in animal models.[7][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML 252 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating ML252-Induced Acute Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate acute toxicity associated with the Kv7.2/7.3 channel inhibitor, ML252, in cell-based assays. Our goal is to facilitate the generation of precise and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the KCNQ2 (Kv7.2) and KCNQ2/3 voltage-gated potassium channels.[1] Its mechanism of action involves binding to a specific tryptophan residue (W236 in Kv7.2) within the channel's pore, thereby blocking potassium ion flow.[2] This inhibition leads to an increase in cellular excitability, particularly in neurons.
Q2: What are the common causes of acute toxicity observed with this compound in cell-based assays?
A2: Acute toxicity in cell-based assays when using this compound can stem from several factors:
-
On-target toxicity: Inhibition of Kv7.2/7.3 channels can disrupt normal cellular processes, especially in cells where these channels play a critical role in regulating membrane potential and cellular function.
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended cytotoxic consequences.[3]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the target can lead to non-specific effects and cell death.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.[1]
-
Compound instability or precipitation: this compound may degrade or precipitate in the culture medium, which can affect its potency and potentially introduce cytotoxic artifacts.[1]
Q3: In which cell types has this compound been shown to be effective?
A3: this compound has been extensively studied in neuronal cells and in heterologous expression systems like HEK293 and CHO cells engineered to express specific KCNQ channels.[1] There is emerging research suggesting that Kv7 channels are also expressed in various cancer cell lines and may have a role in regulating apoptosis and proliferation.[1]
Q4: How can I determine if the observed toxicity is an on-target or off-target effect of this compound?
A4: Differentiating between on-target and off-target toxicity is crucial. Here are some recommended strategies:
-
Use of control cell lines: Employ a cell line that does not express Kv7.2 or use a site-directed mutant, such as Kv7.2[W236F], which is significantly less sensitive to this compound.[2] If the toxic effects persist in these control cells, it is likely an off-target effect.
-
Dose-response analysis: Conduct a thorough dose-response study. Off-target effects are often more pronounced at higher concentrations. If the toxicity only manifests at concentrations significantly above the IC50 for Kv7.2, it is likely an off-target effect.
-
Rescue experiments: Attempt to rescue the cells from this compound-induced toxicity by co-treatment with a Kv7 channel activator that acts at a different site. For example, a pore-targeted activator like ML213 can compete with this compound and weaken its inhibitory effects.[2]
Q5: Can this compound-induced cell death be caspase-dependent?
A5: Yes, this compound can induce apoptosis, which may involve the activation of caspases, key mediators of programmed cell death. To confirm this, you can perform caspase activation assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and provides a structured approach to resolving them.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations | High cell sensitivity: The cell line may be particularly sensitive to the inhibition of Kv7.2. | Reduce the starting concentration range in your dose-response experiments. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[1] Run a vehicle-only control to assess solvent toxicity. | |
| Compound precipitation: this compound may be precipitating in the culture medium. | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Visually inspect for precipitates.[1] | |
| Inconsistent results between experiments | Reagent variability: Inconsistent potency or purity of this compound lots. | Use a single, quality-controlled batch of this compound for a set of experiments. |
| Cell culture conditions: Variations in media components, serum concentration, or incubation time. | Standardize all cell culture and experimental parameters. Use cells within a consistent passage number range. | |
| No observable effect at expected concentrations | Low or absent target expression: The cell line may not express Kv7.2 channels at a sufficient level. | Verify Kv7.2 (KCNQ2) expression using qPCR or Western blot. Consider using a positive control cell line known to express the target.[1] |
| Compound instability: this compound may degrade in the culture medium over the course of the experiment. | Perform a time-course experiment to determine the optimal incubation time.[1] |
Quantitative Data Summary
| Target | Reported IC50 (µM) | Assay System |
| Kv7.2 (KCNQ2) | ~0.069 | Electrophysiology |
| Kv7.2/Kv7.3 | 1.42 | Automated patch clamp (HEK cells)[4] |
| Kv7.1 | >10 | Electrophysiology |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol provides a method to assess the cytotoxic effects of this compound and determine its 50% cytotoxic concentration (CC50).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to generate a range of concentrations (e.g., a logarithmic dilution series from 10 nM to 100 µM is a common starting point).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the treatment incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and use a non-linear regression model to calculate the CC50 value.
-
Protocol 2: Assessing Caspase-3 Activation by Western Blot
This protocol describes how to detect the cleavage of caspase-3, a hallmark of apoptosis, in response to this compound treatment.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing ML252 Washout Variability in Electrophysiology
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ML252 in electrophysiology experiments. The content focuses on understanding and mitigating the variability associated with the washout phase of this potent Kv7.2/Kv7.3 potassium channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the voltage-gated potassium channels Kv7.2 (KCNQ2) and Kv7.3 (KCNQ3), which are primary contributors to the M-current.[1] It acts as a pore-targeted inhibitor, binding to a critical tryptophan residue (W236 in Kv7.2) located within the channel's pore.[1][2] This binding blocks the flow of potassium ions, leading to an increase in neuronal excitability.[2][3]
Q2: I am not seeing the expected level of inhibition with this compound. What are the possible causes?
Several factors could lead to a weaker-than-expected inhibitory effect:
-
Incorrect Target Channel: Confirm that your expression system contains Kv7.2 or Kv7.3 subunits. This compound is significantly less potent on other Kv7 subtypes, such as Kv7.1.[1]
-
Target Site Mutation: The tryptophan residue (W236 in Kv7.2) is critical for this compound sensitivity. If your channel construct has a mutation at this site, the inhibitory effect will be strongly reduced.[2]
-
Inaccurate Drug Concentration: Verify all calculations for serial dilutions and ensure proper mixing of the final bath solution. The reported IC50 for this compound on Kv7.2 is approximately 69 nM in automated electrophysiology assays.
-
Compound Degradation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and dilute to the final concentration in your external solution on the day of the experiment.
-
Competition with Other Compounds: this compound's binding site overlaps with that of some Kv7 channel activators, such as ML213 and retigabine.[1][4] The presence of these activators will competitively weaken the inhibitory effect of this compound.[2][3][4]
-
Experimental Artifacts: Issues with the electrophysiology setup, such as a poor gigaohm seal, high access resistance, or a malfunctioning perfusion system, can obscure the drug's true effect.
Q3: Are there known off-target effects for this compound?
While generally selective for Kv7.2/7.3, this compound has been shown to inhibit some Cytochrome P450 enzymes at nanomolar concentrations. At higher concentrations (e.g., 10 µM), it may also show activity at other receptors, such as the melatonin (B1676174) MT1 receptor. It is important to consider these potential off-target effects when interpreting data, especially at higher concentrations.
Troubleshooting Washout Variability
A key challenge reported in experiments with this compound is achieving a rapid and complete reversal of channel block during washout. Research has shown that the washout kinetics of this compound from wild-type (WT) Kv7.2 channels can be complex, often displaying a significant delay and a sigmoidal time course.[2][5] This contrasts with the faster, monoexponential washout observed from mutant channels where the primary binding site is altered (e.g., Kv7.2[W236F]).[2][5] This suggests a complex unbinding process.
Q4: My this compound washout is slow, incomplete, or variable between experiments. Why is this happening?
Slow and variable washout is a known characteristic of this compound and can be attributed to several factors related to its binding kinetics and experimental conditions:
-
Complex Binding and Unbinding: The sigmoidal washout profile suggests a multi-step unbinding process.[2][5] this compound may have lower-affinity binding sites in addition to its primary high-affinity site at W236. Complete relief of inhibition may require multiple unbinding events, leading to a delayed recovery.[2][5]
-
"Sticky" Compound Properties: Lipophilic compounds can adhere to the perfusion tubing, the recording chamber, or the cell membrane itself. This leads to a persistent local source of the drug, even when the bulk solution has been exchanged, resulting in a slow and incomplete washout.
-
Inefficient Perfusion System: A slow solution exchange rate in the recording chamber is a common cause of poor washout. Dead space in the perfusion manifold or an inadequate flow rate can prevent the rapid removal of the drug from the vicinity of the cell.
-
Channel State-Dependent Binding: While this compound appears to bind to closed channels, its affinity or dissociation rate may be influenced by the channel's conformational state (open, closed, inactivated).[2] The voltage protocol used during washout could therefore influence the speed of recovery.
-
Current Rundown: A gradual decrease in current amplitude over the course of a long whole-cell recording ("rundown") can be mistaken for an incomplete washout. It is crucial to establish a stable baseline and monitor for rundown throughout the experiment.
Q5: How can I improve the speed and completeness of this compound washout?
Here are several strategies to mitigate washout issues:
-
Optimize Your Perfusion System:
-
Ensure the volume of your recording chamber is as small as possible.
-
Use a fast-flow perfusion system and confirm that the solution exchange is rapid and complete (e.g., by testing with a dye).
-
Minimize the length and dead volume of the perfusion tubing.
-
-
Use a "Chaser" Solution with a Competitive Compound: Since this compound competes with the pore-targeted activator ML213, perfusing the chamber with a solution containing ML213 after this compound application may accelerate the dissociation of this compound from its binding site.[2][3][4]
-
Incorporate a Detergent in the Washout Solution: Adding a low concentration of a non-disruptive detergent (e.g., 0.01-0.1% BSA or beta-cyclodextrin) to the washout buffer can help "mop up" residual sticky compound from the experimental apparatus.
-
Extend Washout Duration: Due to its slow dissociation kinetics, this compound may simply require a longer washout period than other compounds. Monitor the current recovery for an extended period to confirm if it eventually reaches baseline.
-
Monitor Seal and Access Resistance: A stable, high-resistance seal (>1 GΩ) and low, stable access resistance (<20 MΩ) are critical for high-quality recordings and reliable interpretation of drug effects, including washout.
Quantitative Data Summary
The inhibitory activity of this compound varies across different Kv7 channel subtypes. The following table summarizes reported half-maximal inhibitory concentration (IC50) values.
| Channel Target | IC50 (µM) | Assay System | Reference(s) |
| KCNQ2 (Kv7.2) | 0.069 | IonWorks Electrophysiology | |
| KCNQ2 (Kv7.2) | 0.88 | Electrophysiology (Xenopus Oocytes) | [1] |
| KCNQ2/Q3 | 0.12 | IonWorks Electrophysiology | |
| KCNQ4 | 0.20 | IonWorks Electrophysiology | |
| KCNQ1 | 2.92 | IonWorks Electrophysiology | |
| Kv7.3 | 1.32 | Electrophysiology (Xenopus Oocytes) | [1] |
| Kv7.5 | 6.70 | Electrophysiology (Xenopus Oocytes) | [1] |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology Protocol for this compound
This protocol provides a general framework for assessing the effect of this compound on Kv7.2/7.3 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Solutions and Reagents:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution into the extracellular solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell health or channel function (typically <0.1%).
2. Cell Preparation and Recording:
-
Plate cells expressing the channel of interest onto glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -80 mV.
3. Data Acquisition Protocol:
-
Establish Baseline: After achieving whole-cell configuration, allow the current to stabilize. Apply a voltage step protocol (e.g., depolarizing steps from -80 mV to +40 mV) to elicit Kv7 currents. Record a stable baseline for at least 3-5 minutes to monitor for current rundown.
-
This compound Application: Perfuse the chamber with the extracellular solution containing the desired concentration of this compound. Continue recording using the same voltage protocol until the drug effect reaches a steady state.
-
Washout: Perfuse the chamber with the drug-free extracellular solution for an extended period (e.g., 10-20 minutes or longer) to observe the reversal of the inhibitory effect. Monitor the current recovery over time.
-
Data Analysis: Measure the peak current amplitude at a consistent depolarizing step (e.g., +40 mV) before drug application (baseline), during drug application (steady-state inhibition), and throughout the washout phase. Calculate the percentage of inhibition and plot the time course of recovery.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of this compound inhibition of the Kv7.2/7.3 channel.
Caption: Experimental workflow for an this compound electrophysiology experiment.
Caption: Troubleshooting workflow for this compound washout variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ML252 Technical Support Center: Ensuring Reproducible Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving the KCNQ2/Kv7.2 channel inhibitor, ML252. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Kv7.2 (KCNQ2) and Kv7.2/7.3 voltage-gated potassium channels.[1][2][3][4] It functions as a pore-targeted inhibitor by binding to a crucial tryptophan residue (W236 in Kv7.2) located within the channel's pore.[1][5][6] This interaction physically blocks the flow of potassium ions, which leads to an increase in neuronal excitability.[1]
Q2: What are the recommended storage and handling procedures for this compound?
A2: To ensure the stability and potency of this compound, stock solutions should be aliquoted to prevent multiple freeze-thaw cycles and stored at -20°C for up to a month or at -80°C for as long as six months, protected from light.[4] For short-term storage of a few days to weeks, 0-4°C is acceptable.[4] this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[4][7] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO can absorb water, which may affect solubility.[4]
Q3: My IC50 value for this compound is significantly different from what is reported in the literature. What could be the cause?
A3: Variations in IC50 values are a common issue. Several factors can contribute to this discrepancy:
-
Cell Line and Passage Number: The expression levels of Kv7 channels can differ between cell lines and even with high passage numbers of the same cell line, leading to altered drug responses.[4]
-
Experimental Conditions: The specific assay system (e.g., automated electrophysiology vs. two-electrode voltage clamp), temperature, and composition of intra- and extracellular solutions can all influence the measured potency.
-
Competitive Interactions: If your experimental setup includes a Kv7 channel activator that also targets the channel pore (e.g., retigabine (B32265) or ML213), it can compete with this compound for the same binding site, resulting in a weaker inhibitory effect.[1][5][8]
Q4: Can this compound have off-target effects?
A4: While this compound is known to be selective for Kv7.2 and Kv7.2/7.3 channels, it is important to consider potential off-target effects, especially when using higher concentrations.[9][10] this compound has been shown to inhibit several Cytochrome P450 enzymes with high potency.[7] If you observe unexpected results, it may be prudent to investigate potential off-target effects on other ion channels or cellular pathways.[1]
Troubleshooting Guides
Issue 1: Smaller than Expected or No Inhibitory Effect of this compound
This is a frequent problem that can often be resolved by systematically checking the following potential causes:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound.[1] | The expected inhibitory effect is observed.[1] |
| Inaccurate Drug Concentration | Verify calculations for serial dilutions and ensure proper mixing of the final solution.[1] | The expected inhibitory effect is observed.[1] |
| Perfusion System Malfunction | Check for any leaks, bubbles, or blockages in the perfusion lines and confirm the flow rate.[1] | Proper drug delivery is restored, and the effect is observed.[1] |
| Poor Electrophysiology Seal or High Access Resistance | Throughout the experiment, monitor the seal resistance (>1 GΩ) and access resistance (<20 MΩ).[1] | |
| Competitive Displacement | If your experiment involves a Kv7 channel activator, consider if it also targets the channel pore. Activators targeting the voltage sensor, such as ICA-069673, do not compete with this compound.[1][5][8][11] | |
| Mutation at the Binding Site | If you are using a cell line or animal model with a mutation at the W236 residue in Kv7.2 (or W265 in Kv7.3), the inhibitory effect of this compound will be significantly reduced.[1][8] |
Issue 2: Unexpected Increase in Outward Current After this compound Application
An increase in outward current is a highly unusual result since this compound is a known inhibitor. Here are some potential explanations to investigate:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Experimental Artifact (Drifting Baseline) | Monitor the baseline current for stability before and after applying the drug. Ensure the reference electrode is stable.[1] | A stable baseline allows for an accurate interpretation of the drug's effect.[1] |
| Off-Target Effect on Other Ion Channels | Before applying this compound, apply specific blockers for other potential channel targets. Perform voltage-clamp experiments at various holding potentials to isolate different currents.[1] | The unexpected effect is abolished by a specific blocker, identifying the off-target.[1] |
| Indirect Effect via Downstream Signaling | Use a calcium chelator (e.g., BAPTA) in the internal solution to test for calcium-dependent effects. Apply blockers of calcium-activated potassium channels.[1] | The unexpected effect is diminished or abolished, indicating an indirect mechanism.[1] |
| Change in Cell Health | Visually inspect the cell for any morphological changes. Monitor the resting membrane potential and input resistance.[1] | A healthy cell with stable baseline parameters is necessary for reliable data.[1] |
Quantitative Data Summary
The inhibitory potency of this compound against various Kv7 channel subtypes has been determined through electrophysiological studies.
| Channel Target | IC50 | Experimental System | Reference |
| KCNQ2 (Kv7.2) | 69 nM (± 6 nM) | Automated electrophysiology (IonWorks) in CHO cells | [12] |
| KCNQ2 (Kv7.2) | 0.88 µM | Two-electrode voltage clamp in Xenopus oocytes | [12] |
| KCNQ2/Q3 | 0.12 µM | Automated electrophysiology (IonWorks) | [12] |
| KCNQ4 | 0.20 µM | Automated electrophysiology (IonWorks) | [12] |
| KCNQ1 | 2.92 µM | Automated electrophysiology (IonWorks) | [12] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Calculate the required mass of this compound. (Molecular Weight: 308.43 g/mol ).[7]
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.[7]
-
Add the calculated volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.[7]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[9]
Automated Patch Clamp Electrophysiology Protocol
This protocol is designed to assess the inhibitory effect of this compound on Kv7 channels expressed in a heterologous system like CHO or HEK293 cells.[7]
-
Cell Culture: Culture CHO or HEK293 cells that are stably expressing the Kv7 channel subtype of interest according to standard cell culture protocols.[7]
-
Cell Preparation: On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.[7]
-
Automated Patch Clamp Recording:
-
Voltage Protocol:
-
Data Acquisition:
-
Data Analysis:
-
Measure the peak current amplitude in the presence of different this compound concentrations.[9]
-
Normalize the current to the control (vehicle) condition.[9]
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to KCNQ2 Inhibition: ML252 versus XE991
For researchers and professionals in drug development investigating the intricacies of neuronal excitability, the choice of a KCNQ2 channel inhibitor is a critical decision. This guide provides a detailed comparison of two prominent inhibitors, ML252 and XE991, offering a comprehensive overview of their performance based on available experimental data.
KCNQ2, a voltage-gated potassium channel subunit, is a key component of the M-current, which plays a crucial role in stabilizing the membrane potential and suppressing repetitive neuronal firing.[1][2] Dysregulation of KCNQ2 channels has been implicated in neurological disorders such as epilepsy, making them a significant therapeutic target.[2] Both this compound and XE991 are valuable tools for studying the physiological and pathological roles of these channels, but they exhibit distinct profiles in terms of potency and selectivity.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and XE991 has been characterized across various KCNQ channel subtypes using techniques like automated patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below.
| Channel Target | This compound IC50 (µM) | XE991 IC50 (µM) | Assay System |
| KCNQ2 (Kv7.2) | 0.069[1][3] | 0.71[4] | IonWorks Electrophysiology (CHO cells) |
| KCNQ2/Q3 | 0.12[1][3] | 0.6[4] | IonWorks Electrophysiology (CHO cells) |
| KCNQ4 | 0.20[1][3] | - | IonWorks Electrophysiology (CHO cells) |
| KCNQ1 (Kv7.1) | 2.92[1][3] | 0.75[4] | IonWorks Electrophysiology (CHO cells) |
Note: IC50 values can vary depending on the specific experimental conditions and cell systems used. The data presented here are for comparative purposes.
Mechanism of Action
Both this compound and XE991 exert their effects by blocking KCNQ2-containing potassium channels, thereby preventing the outward flow of potassium ions. This inhibition leads to membrane depolarization and an increase in neuronal excitability.[5]
This compound is a potent and selective inhibitor of the KCNQ2 potassium channel.[1] It acts as a pore-binding inhibitor.[2] Interestingly, minor structural modifications to the this compound molecule can convert it from an antagonist to an agonist, suggesting an interaction with a critical gating site on the channel.[5]
XE991 is a widely used KCNQ channel blocker that exhibits broader activity across the KCNQ family, potently inhibiting KCNQ1, KCNQ2, and KCNQ2/3 channels.[4][5] It acts as a state-dependent inhibitor, showing a preference for the activated state of the channel.[5][6]
Signaling Pathway and Inhibitory Action
The following diagram illustrates the role of the KCNQ2 channel in neuronal excitability and the mechanism of inhibition by this compound and XE991.
Caption: Inhibition of KCNQ2 channels by this compound and XE991 prevents potassium efflux, leading to decreased hyperpolarization and increased neuronal excitability.
Experimental Protocols
The characterization and comparison of KCNQ2 inhibitors like this compound and XE991 rely on robust experimental methodologies.
Automated Patch-Clamp Electrophysiology
This is a high-throughput method for directly measuring the ion channel currents and is considered a gold standard for characterizing channel modulators.
Experimental Workflow:
Caption: A typical workflow for evaluating KCNQ2 inhibitors using automated patch-clamp electrophysiology.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the KCNQ2 channel (or other KCNQ subtypes for selectivity profiling) are cultured.[1]
-
Cell Preparation: Cells are harvested and prepared into a single-cell suspension.
-
Automated Patch Clamp: The cell suspension is introduced into the automated patch-clamp system (e.g., IonWorks). The system automatically establishes whole-cell patch-clamp recordings from multiple cells simultaneously.
-
Compound Application: A baseline recording of the KCNQ2 current is established. Then, various concentrations of the test compound (this compound or XE991) are applied to the cells.
-
Data Acquisition: The ion channel currents are recorded in the presence of the compound.
-
Data Analysis: The inhibitory effect of the compound is quantified by measuring the reduction in the current amplitude. The IC50 value is then calculated by fitting the concentration-response data to a logistical equation.
Thallium Influx Assay
This fluorescence-based assay is a high-throughput method suitable for the initial screening and characterization of ion channel modulators.
Principle: KCNQ2 channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into the cells. When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors block this influx, resulting in a reduced fluorescence signal.[1][5]
Detailed Steps:
-
Cell Culture and Plating: CHO or HEK cells stably expressing KCNQ2 are plated in 384-well microplates.
-
Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye.
-
Compound Addition: The test compounds (this compound or XE991) are added to the wells.
-
Thallium Stimulation: A stimulus buffer containing Tl+ is added to initiate ion influx through the open KCNQ2 channels.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader.
-
Data Analysis: The reduction in fluorescence in the presence of the inhibitor is used to determine its potency.
Conclusion
Both this compound and XE991 are effective inhibitors of KCNQ2 channels and serve as valuable pharmacological tools. The choice between them depends on the specific experimental needs. This compound offers high potency and selectivity for KCNQ2, making it the preferred choice for studies aiming to isolate the role of KCNQ2-containing channels, particularly in neuronal contexts where off-target effects on cardiac KCNQ1 channels are a concern.[5] XE991, with its broader KCNQ profile, is a useful tool for investigating the general roles of M-currents and KCNQ channels. However, its lack of selectivity requires careful interpretation of results in systems where multiple KCNQ subtypes are expressed.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. XE991 and Linopirdine are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits [escholarship.org]
A Comparative Guide to ML252 and Retigabine: Dueling Modulators of Kv7 Channels
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modulators on ion channels is paramount. This guide provides a detailed, data-driven comparison of two pivotal compounds that target Kv7 (KCNQ) voltage-gated potassium channels: the inhibitor ML252 and the activator retigabine (B32265). By examining their opposing mechanisms of action, quantitative performance, and the experimental frameworks used to characterize them, this document serves as a critical resource for advancing research in neuronal excitability and therapeutic development.
Kv7 channels, particularly the neuronal subtypes Kv7.2, Kv7.3, Kv7.4, and Kv7.5, are crucial regulators of neuronal excitability. Their role as a "brake" on excessive firing makes them a key target for treating conditions like epilepsy. While both this compound and retigabine interact with the pore domain of these channels, their effects are diametrically opposed, offering unique tools to probe channel function and dysfunction.
Mechanism of Action: A Shared Target with Opposite Outcomes
This compound is a potent inhibitor of Kv7.2 and Kv7.3 channels, acting as a pore-targeted blocker.[1][2] In contrast, retigabine is a well-characterized activator, or opener, of Kv7.2 through Kv7.5 channels.[3][4] It enhances channel activity by shifting the voltage dependence of activation to more hyperpolarized potentials, effectively making the channels easier to open.[4][5]
A key discovery in the pharmacology of these channels is that both this compound and retigabine share a common binding site.[1][6] Their activity is critically dependent on a specific tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) located in the S5 transmembrane segment within the channel's pore.[1][4][7] This shared interaction point leads to competitive binding, where the activator ML213 (a compound with a similar mechanism to retigabine) can weaken the inhibitory effect of this compound.[1][8]
Interestingly, the effects of this compound are not countered by activators that target the voltage-sensing domain (VSD) of the channel, such as ICA-069673, further cementing this compound's classification as a pore-binding inhibitor.[1][6] Retigabine's action of stabilizing the open state of the channel reduces neuronal excitability, forming the basis of its anticonvulsant properties.[5][9] Conversely, by inhibiting the channel, this compound increases neuronal excitability.[1][6]
Quantitative Comparison of this compound and Retigabine
The following tables summarize the quantitative data on the inhibitory potency of this compound and the activating effects of retigabine on various Kv7 channel subtypes.
Table 1: Inhibitory Potency of this compound on Kv7 Channels
| Channel Subtype | IC50 (μM) |
| Kv7.2 | 0.88[2] |
| Kv7.3 | 1.32[2] |
| Kv7.2/Kv7.3 | 4.05[2] |
| Kv7.5 | 6.70[2] |
Table 2: Activating Effects of Retigabine on Kv7 Channels
| Channel Subtype | Effect | Concentration |
| Kv7.2-Kv7.5 | Hyperpolarizing shift of activation voltage | 10 μM[3][10] |
| Kv7.2/Kv7.3 | Stabilizes the open state | 1-10 μM[5] |
| Kv7.2/Kv7.3 | Half-maximal activation | ~1-6 μM[11] |
Note: The primary effect of retigabine is a shift in the voltage-dependence of activation, making a direct EC50 value less representative than for typical agonists. The concentrations listed are those at which significant activation is observed.
Experimental Protocols
The characterization of both this compound and retigabine has been predominantly achieved through electrophysiological techniques. Below are detailed methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
-
Principle: This technique measures ion flow across the membrane of a single cell expressing the target ion channel. It allows for the detailed characterization of a compound's effect on channel kinetics and voltage-dependence.
-
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably or transiently expressing specific human Kv7 channel subunits (e.g., Kv7.2, Kv7.2/Kv7.3).[7][12]
-
Protocol Outline:
-
Cell Culture: HEK-293 cells are cultured under standard conditions and transfected with cDNA encoding the Kv7 channel subunits of interest.
-
Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a high-resistance seal with the cell membrane.
-
Solutions: The intracellular pipette solution typically contains a high concentration of potassium, while the extracellular solution mimics physiological ionic conditions.
-
Voltage Protocol: To measure channel activation, cells are held at a negative potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps.[13]
-
Compound Application: this compound or retigabine is applied to the cells via a perfusion system at varying concentrations to determine their effect on the elicited currents.[13] For inhibitors like this compound, the reduction in current amplitude is measured to calculate the IC50. For activators like retigabine, the shift in the voltage-activation curve is quantified.[7]
-
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Principle: This method is used to record the activity of ion channels expressed in the membrane of a large cell, the Xenopus oocyte, allowing for robust current measurements.
-
Protocol Outline:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: cRNA encoding the desired Kv7 channel subunits is injected into the oocytes.[5]
-
Incubation: Oocytes are incubated for 2-7 days to allow for channel expression.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Voltage Protocol: A holding potential of around -80 mV is used, and currents are elicited by depolarizing voltage steps.[2]
-
Compound Application: Test compounds are applied to the bath solution via perfusion to assess their impact on channel function.[2]
-
Visualizing the Molecular Interactions and Workflows
To better understand the concepts described, the following diagrams illustrate the signaling pathways and experimental logic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 4. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine | Journal of Neuroscience [jneurosci.org]
- 5. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological and pharmacological characterization of a novel and potent neuronal Kv7 channel opener SCR2682 for antiepilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 10. Kv7 channels: interaction with dopaminergic and serotonergic neurotransmission in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
ML252: A Comparative Guide to a Highly Selective KCNQ2 Channel Inhibitor
For researchers, scientists, and drug development professionals seeking a potent and selective tool to investigate the role of KCNQ2 potassium channels, ML252 presents a significant advancement over other established inhibitors. This guide provides a comprehensive comparison of this compound with other KCNQ inhibitors, supported by experimental data, detailed methodologies, and a visualization of its place in neuronal signaling.
This compound is a novel small molecule inhibitor of the KCNQ2 (Kv7.2) potassium channel, identified through a high-throughput screening of the Molecular Libraries Probe Centers Network (MLPCN) library.[1] KCNQ channels are voltage-gated potassium channels crucial for regulating neuronal excitability; the KCNQ2/3 heteromer is the primary molecular correlate of the M-current, which helps stabilize the neuronal membrane potential.[2][3][4]
This guide offers an objective comparison of this compound's selectivity profile against other common KCNQ inhibitors, such as XE991 and linopiridine, highlighting its superior selectivity for the KCNQ2 subtype.
Unparalleled Potency and Selectivity
This compound distinguishes itself with exceptional potency and a remarkable selectivity profile. In electrophysiological assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 69 nM against KCNQ2 channels.[1][5] This potency is significantly greater than that of many previously identified KCNQ2 blockers.[1]
Crucially, this compound is over 40-fold more selective for KCNQ2 channels compared to KCNQ1 channels.[1][5] This is a critical advantage as the inhibition of KCNQ1, a key component of the cardiac IKs current, can lead to undesirable cardiovascular side effects.[1] In direct comparative studies using the same automated electrophysiology platform, this compound demonstrated significantly higher selectivity for KCNQ2 over KCNQ1 compared to XE991 and linopiridine.[1]
Comparative Performance Data
The following tables summarize the inhibitory potency (IC50) of this compound and other common KCNQ inhibitors against a panel of KCNQ channel subtypes.
Table 1: Selectivity of this compound within the KCNQ Potassium Channel Family
| Ion Channel | This compound IC50 (µM) |
| KCNQ2 (Kv7.2) | 0.069 |
| KCNQ2/Q3 | 0.12 |
| KCNQ4 | 0.20 |
| KCNQ1 (Kv7.1) | 2.92 |
| KCNQ1/KCNE1 | 8.12 |
Data sourced from automated electrophysiology assays.[1][6]
Table 2: Comparative Selectivity of KCNQ Channel Inhibitors
| Compound | KCNQ2 IC50 (µM) | KCNQ1 IC50 (µM) | KCNQ1/KCNE1 IC50 (µM) | Selectivity (KCNQ1/KCNQ2) | Selectivity (KCNQ1/KCNE1/KCNQ2) |
| This compound | 0.069 | 2.92 | 8.12 | ~42-fold | ~118-fold |
| XE991 | ~0.71 | - | - | Low | - |
| Linopiridine | - | - | - | Low | - |
Data for this compound from automated electrophysiology assays.[1][7] XE991 data is from various electrophysiological studies.[7] A direct head-to-head comparison in the same assay showed this compound to be more selective than XE991 and linopiridine.[1]
Off-Target Profile
This compound demonstrates a favorable off-target profile, exhibiting high selectivity for the KCNQ2 potassium channel. When screened against a broad panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM, this compound showed minimal off-target activity, with significant activity observed at only one GPCR.[6] In contrast, linopiridine and XE991 are known to have a broader range of off-target interactions.[6]
Experimental Protocols
The data presented in this guide were primarily generated using automated patch-clamp electrophysiology and thallium influx assays.
Automated Patch-Clamp Electrophysiology
This "gold standard" method allows for the direct measurement of ion channel currents and is used to characterize channel modulators.[7]
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the specific KCNQ channel subtype of interest (e.g., KCNQ1, KCNQ2, KCNQ2/Q3, KCNQ4) are used.[8][9]
-
Procedure:
-
Cells are cultured and prepared into a single-cell suspension.[8]
-
The cell suspension and a plate containing various concentrations of the test compound (e.g., this compound) are loaded into an automated patch-clamp system (e.g., IonWorks).[8]
-
The instrument performs automated cell trapping and achieves a whole-cell patch-clamp configuration.[8]
-
A specific voltage protocol is applied to elicit KCNQ channel currents. For example, cells are held at a membrane potential of -80 mV, and depolarizing steps are applied to activate the channels.[8]
-
The test compound is applied, and the resulting KCNQ currents are recorded.[8]
-
-
Data Analysis: The reduction in current amplitude in the presence of the inhibitor is measured. The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.[6]
High-Throughput Screening (Thallium Influx Assay)
This fluorescence-based assay provides a high-throughput method for identifying and characterizing ion channel modulators.[7][10]
-
Principle: Thallium ions (Tl+) can pass through open KCNQ channels and act as a surrogate for potassium ions (K+). The influx of Tl+ is detected by a Tl+-sensitive fluorescent dye (e.g., FluxOR™), leading to an increase in fluorescence. Inhibitors block the channel, preventing Tl+ influx and reducing the fluorescent signal.[9][10]
-
Procedure:
-
Cells stably expressing the KCNQ channel of interest are plated in 384-well plates.[10]
-
The cells are loaded with a Tl+-sensitive fluorescent dye.[10]
-
Library compounds are added to the wells.[10]
-
A stimulus solution containing Tl+ is added to induce ion flux through open channels.[10]
-
Fluorescence is measured immediately using a plate reader.[10]
-
-
Data Analysis: The effect of the test compound is determined by comparing the fluorescence signal in the presence of the compound to that of a vehicle control. The percentage of inhibition is calculated, and concentration-response curves are generated to determine IC50 values.[6]
Visualizing the Role of KCNQ Channels and the Impact of this compound
The following diagrams illustrate the experimental workflow for identifying KCNQ inhibitors and the signaling pathway where KCNQ2 channels play a crucial role.
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KCNQ Potassium Channels as Targets of Botanical Folk Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KCNQ (Kv7) inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating ML252 On-Target Effects Using Site-Directed Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of ML252, a potent and selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel. A key focus is placed on the use of site-directed mutagenesis to unequivocally demonstrate its on-target effects. We will objectively compare the performance of this compound with other KCNQ channel inhibitors and provide detailed experimental data and protocols to support these comparisons.
Core Mechanism of Action and On-Target Validation
This compound is a pore-targeted inhibitor of Kv7.2 and Kv7.3 channels, which are crucial regulators of neuronal excitability.[1] The inhibitory action of this compound is primarily mediated through its interaction with a key tryptophan residue, W236, located in the channel's pore domain.[1][2][3] This binding site is also a locus for several pore-targeted Kv7 channel activators, such as retigabine (B32265) and ML213, leading to competitive antagonism.[3][4] In contrast, its inhibitory effect is not counteracted by activators that target the voltage sensor domain, like ICA-069673.[2][4][5]
Site-directed mutagenesis has been a pivotal technique in confirming this on-target interaction. By mutating the tryptophan at position 236 to a phenylalanine (W236F) in the Kv7.2 channel, researchers have demonstrated a significant reduction in the inhibitory potency of this compound.[2][5] This attenuation of effect upon mutation of the proposed binding site provides strong evidence that this compound's primary mechanism of action is through direct interaction with this specific residue in the KCNQ2 channel pore.
Quantitative Comparison of KCNQ Channel Inhibitors
The following tables summarize the inhibitory potency and selectivity of this compound in comparison to other commonly used KCNQ channel inhibitors, XE991 and linopirdine.
Table 1: Inhibitory Potency (IC50) of KCNQ Channel Inhibitors
| Target Channel | This compound IC50 | XE991 IC50 | Linopirdine IC50 |
| KCNQ2 (Kv7.2) | 69 nM[6][7] | 0.71 µM[7] | - |
| KCNQ1 (Kv7.1) | 2.92 µM[6][7] | 0.75 µM[7] | - |
| KCNQ2/KCNQ3 | 0.12 µM[6][7] | 0.6 µM[7] | - |
| KCNQ4 | 0.20 µM[6][7] | Not widely reported | - |
| KCNQ1/KCNE1 (IKs) | 8.12 µM[6][7] | 11.1 µM[7] | - |
| M-current | Not directly specified | 0.98 µM[7] | - |
Note: IC50 values can vary between different experimental setups and cell systems. The data presented here is a synthesis of reported values for comparative purposes.[7]
Table 2: Off-Target Profile Comparison
| Compound | Primary Target(s) | Key Off-Target Activities |
| This compound | KCNQ2 (Kv7.2)[7] | Minimal off-target activity observed in broad screening panels.[8] |
| XE991 | KCNQ (Kv7) Channels[7] | Broader range of off-target interactions with other ion channels and receptors.[8] |
| Linopirdine | KCNQ Channels | Displays off-target interactions with other ion channels and receptors.[8] |
This compound demonstrates superior selectivity for KCNQ2 over KCNQ1 channels, with a more than 40-fold difference in IC50 values.[6][7] This is a significant advantage for studies aiming to dissect the specific roles of KCNQ2 in neuronal function, as KCNQ1 is critically involved in cardiac function.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Site-Directed Mutagenesis of KCNQ2
This protocol outlines the general steps for creating the W236F mutation in the KCNQ2 channel to validate the on-target effects of this compound.
-
Primer Design : Design forward and reverse primers (25-45 bases in length) containing the desired mutation (TGG to TTC for W236F) in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[9]
-
PCR Amplification : Perform PCR using a high-fidelity polymerase (e.g., Pfu Turbo) and a plasmid containing the wild-type KCNQ2 cDNA as a template. The PCR program typically involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.[9]
-
DpnI Digestion : Following PCR, digest the parental, methylated template DNA with DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[9][10]
-
Transformation : Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification : Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other PCR-introduced errors by DNA sequencing.
Automated Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing ion channel modulators.[7]
-
Cell Culture : Culture cells stably expressing the wild-type or mutant KCNQ2 channel (e.g., Chinese Hamster Ovary (CHO) or HEK293 cells).[7]
-
Cell Plating : Plate the cells onto specialized multi-well patch plates.[7]
-
Recording : An automated patch-clamp system establishes a whole-cell configuration. A voltage protocol is applied to elicit KCNQ2 currents, and the baseline current is recorded.
-
Compound Application : Perfuse this compound at various concentrations onto the cells.
-
Data Analysis : Record the current in the presence of the compound. The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.[8]
Thallium Influx Assay
This is a fluorescence-based high-throughput screening method used to identify modulators of potassium channels.[8]
-
Cell Preparation : Seed cells stably expressing the KCNQ2 channel into 96- or 384-well microplates.[8]
-
Dye Loading : Incubate the cells with a thallium-sensitive fluorescent dye.[8]
-
Compound Incubation : Add test compounds (e.g., this compound) to the wells.[8]
-
Thallium Stimulation and Fluorescence Reading : Add a stimulus buffer containing thallium ions (Tl+) to activate the channels. As Tl+ enters the cells through open KCNQ2 channels, it binds to the intracellular dye, causing an increase in fluorescence.[8]
-
Data Analysis : The rate of fluorescence increase is a measure of potassium channel activity. The effect of the test compound is determined by comparing the fluorescence signal in the presence of the compound to that of a vehicle control.[8]
Visualizing Workflows and Pathways
The following diagrams illustrate the key experimental workflows and signaling pathways described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. static.igem.org [static.igem.org]
Competitive Crossroads: A Comparative Guide to the Antagonism Between ML252 and KCNQ Channel Activators
For researchers, scientists, and drug development professionals investigating the intricate pharmacology of KCNQ channels, understanding the competitive interplay between inhibitors and activators is paramount. This guide provides a detailed comparison of ML252, a potent KCNQ2 channel inhibitor, and various KCNQ channel activators, supported by experimental data and detailed methodologies.
This compound has emerged as a valuable pharmacological tool for dissecting the physiological roles of KCNQ2-containing potassium channels, which are critical regulators of neuronal excitability.[1][2] Its inhibitory action, however, is not absolute and can be influenced by the presence of KCNQ channel activators. This guide illuminates the nuances of this competitive antagonism, offering a clear framework for experimental design and data interpretation.
Mechanism of Action: A Shared Binding Site
This compound exerts its inhibitory effect by acting as a pore-targeted blocker of KCNQ2 channels.[2][3] Docking and electrophysiology studies have pinpointed a crucial tryptophan residue (W236 in KCNQ2 and W265 in KCNQ3) within the channel's pore as essential for its binding and inhibitory activity.[3][4][5] Notably, this same tryptophan residue is a key determinant for the efficacy of certain pore-targeted KCNQ channel activators, including the well-characterized compound retigabine (B32265) and the selective activator ML213.[2][4][5] This shared binding site forms the molecular basis for the competitive antagonism observed between this compound and these activators.[2][4][5][6]
In contrast, KCNQ channel activators that target different domains of the channel do not exhibit competitive interactions with this compound. A prime example is ICA-069673, which acts on the voltage-sensing domain (VSD) of the channel.[4][5][7] Consequently, ICA-069673 is unable to prevent the inhibitory action of this compound.[4][5][7]
This differential interaction provides a powerful experimental paradigm to distinguish between pore-binding and VSD-binding KCNQ channel modulators.
Figure 1: A diagram illustrating the competitive binding of this compound and pore-targeted activators to the same tryptophan residue (W236) in the KCNQ2 channel pore, leading to functional antagonism. VSD-targeted activators bind to a distinct site.
Quantitative Comparison of this compound and KCNQ Channel Modulators
The following tables summarize the potency of this compound as an inhibitor and various compounds as activators of different KCNQ channel subtypes. This data, derived from electrophysiological studies, provides a quantitative basis for comparing their effects.
Table 1: Inhibitory Activity of this compound on KCNQ Channels
| Channel Target | IC50 (µM) | Assay System |
| KCNQ2 (Kv7.2) | 0.069 | IonWorks Electrophysiology |
| KCNQ2/Q3 | 0.12 | IonWorks Electrophysiology |
| KCNQ4 | 0.20 | IonWorks Electrophysiology |
| KCNQ1 | 2.92 | IonWorks Electrophysiology |
Data sourced from BenchChem.[1]
Table 2: Activator Potency of Various KCNQ Channel Modulators
| Compound | Channel Target | EC50 (µM) | Assay System |
| ML213 | KCNQ2 | 0.23 | Electrophysiology |
| ML213 | KCNQ4 | 0.51 | Electrophysiology |
| Retigabine | KCNQ2/3 | ~1-5 | Electrophysiology |
| ICA-069673 | KCNQ2/3 | ~0.2-1 | Electrophysiology |
| ML277 | KCNQ1 | 0.26 | IonWorks Electrophysiology |
Data for ML213 sourced from NIH Probe Reports.[8] Data for Retigabine and ICA-069673 is approximated from various sources.[9][10][11] Data for ML277 sourced from NCBI.[12]
Experimental Protocols
The characterization of this compound and KCNQ channel activators relies on robust and reproducible experimental methodologies. The following are generalized protocols for key assays used to determine the potency and mechanism of action of these compounds.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents, providing detailed information on the effects of pharmacological agents.
Objective: To determine the inhibitory (IC50) or activating (EC50) potency of compounds on specific KCNQ channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).
Methodology:
-
Cell Culture and Transfection: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) are cultured under standard conditions.[13] The cells are then transiently or stably transfected with the cDNA encoding the specific KCNQ channel subunit(s) of interest.[13]
-
Electrode Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create patch pipettes with a tip resistance of 2-5 MΩ when filled with the appropriate intracellular solution.[13]
-
Recording Solutions:
-
Intracellular Solution (Pipette Solution): Typically contains (in mM): KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to ~7.3 with KOH.
-
Extracellular Solution (Bath Solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4 with NaOH.
-
-
Recording Procedure:
-
A transfected cell is identified for recording.
-
The patch pipette is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
A specific voltage protocol is applied to elicit KCNQ channel currents (e.g., depolarizing steps).
-
Different concentrations of the test compound (e.g., this compound or an activator) are perfused over the cell.
-
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the inhibitory or activating effect of the compound. Concentration-response curves are generated by plotting the percent inhibition or activation against the compound concentration, and the IC50 or EC50 value is calculated.[13]
Thallium Influx Assay (High-Throughput Screening)
This fluorescence-based assay provides a higher-throughput method for identifying and characterizing ion channel modulators, often used in initial screening campaigns.
Objective: To indirectly measure the activity of KCNQ channels and identify potential inhibitors or activators from large compound libraries.
Principle: KCNQ channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye (e.g., FluxOR™) is loaded into cells expressing the channel of interest.[1][3] When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors will block this influx and reduce the fluorescence signal, while activators will enhance it.[14]
Methodology:
-
Cell Culture and Plating: Cells stably expressing the KCNQ channel of interest (e.g., KCNQ2-HEK293) are plated in 384-well microplates.[3][14]
-
Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye according to the manufacturer's protocol.[3][6]
-
Compound Addition: Test compounds, including this compound or potential activators, are added to the wells at various concentrations.[1][6]
-
Thallium Influx: A stimulus buffer containing Tl+ is added to initiate ion influx through the KCNQ channels.[1]
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence in the presence of the compound is used to determine its inhibitory or activating potency.
Conclusion
This compound is a potent and selective inhibitor of KCNQ2-containing channels that acts via a pore-blocking mechanism. Its competitive interaction with pore-targeted activators like retigabine and ML213, and the lack thereof with VSD-targeted activators such as ICA-069673, provides a clear pharmacological distinction. For researchers studying KCNQ channel function, a thorough understanding of these competitive dynamics is essential for designing informative experiments and accurately interpreting the resulting data. The experimental protocols outlined here provide a foundation for the continued exploration of the rich pharmacology of these critical neuronal ion channels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of novel subtype selective M-current activators on spinal reflexes in vitro: Comparison with retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a new retigabine derivative with improved photostability for selective activation of neuronal Kv7 channels and antiseizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide: ML252 vs. Linopiridine Selectivity for KCNQ Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the selectivity profiles of two prominent KCNQ potassium channel modulators: ML252 and linopiridine. The KCNQ (or Kv7) family of voltage-gated potassium channels are critical regulators of neuronal excitability, making them key targets in drug discovery for neurological disorders. Understanding the subtype selectivity of inhibitors is paramount for predicting therapeutic efficacy and potential side effects. This document provides a comprehensive analysis based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of the KCNQ2 potassium channel, demonstrating a significantly greater preference for KCNQ2 over other subtypes, particularly KCNQ1.[1][2] In contrast, linopiridine, while also an inhibitor of KCNQ channels, exhibits a broader selectivity profile.[3][4][5] The superior selectivity of this compound for KCNQ2-containing channels minimizes the risk of off-target effects, such as those associated with the cardiac KCNQ1 channel.[1]
Comparative Selectivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and linopiridine against various KCNQ channel subtypes. This data, primarily generated through automated patch-clamp electrophysiology, allows for a direct comparison of the potency and selectivity of these two compounds.[3][6]
| Channel Subtype | This compound IC50 (µM) | Linopiridine IC50 (µM) | References |
| KCNQ1 | 2.92 | ~8.9 | [3][7][8] |
| KCNQ1/KCNE1 | 8.12 | - | [3] |
| KCNQ2 | 0.069 | - | [3][7] |
| KCNQ2/Q3 | 0.12 | ~2.4 - 7 | [3][4][7][8] |
| KCNQ4 | 0.20 | - | [3][7] |
Note: IC50 values can vary between different experimental setups and expression systems.
Key Insights from Experimental Data
-
Potency at KCNQ2: this compound is a significantly more potent inhibitor of homomeric KCNQ2 channels with an IC50 of 69 nM.[3][7]
-
Selectivity over KCNQ1: this compound displays over 40-fold selectivity for KCNQ2 compared to KCNQ1.[1][3] This is a critical advantage as KCNQ1 channels are crucial for cardiac repolarization, and their inhibition can lead to adverse cardiovascular effects. Linopiridine shows considerably less selectivity between KCNQ2/3 and KCNQ1.[3][4]
-
Activity at KCNQ2/Q3 Heteromers: Both compounds inhibit the heteromeric KCNQ2/Q3 channel, which is the primary molecular correlate of the neuronal M-current.[3][4] However, this compound demonstrates higher potency at this therapeutically relevant target.[3]
-
State-Dependency: It is important to note that both linopiridine and another common KCNQ inhibitor, XE991, have been shown to be state-dependent inhibitors, favoring the activated state of the channel.[9] While this compound's state-dependency is less characterized, its rapid inhibition and washout kinetics suggest it may bind to both open and closed states.[10]
Experimental Protocols
The determination of KCNQ channel inhibitor selectivity and potency predominantly relies on electrophysiological techniques.
Automated Patch-Clamp Electrophysiology
This high-throughput method allows for the direct measurement of ion channel currents from cells expressing specific KCNQ subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably or transiently transfected to express the desired KCNQ channel subunits (e.g., KCNQ1, KCNQ2, KCNQ2/Q3).[6][11]
-
Recording: Whole-cell voltage-clamp recordings are performed using automated patch-clamp systems (e.g., IonWorks).[3][12]
-
Protocol: Cells are held at a negative membrane potential (e.g., -80 mV) and then depolarized to a potential that elicits a robust outward potassium current (e.g., -10 mV to +20 mV).[12][13]
-
Compound Application: A range of concentrations of the test compound (this compound or linopiridine) is applied to the cells.
-
Data Analysis: The inhibition of the KCNQ current at each concentration is measured, and the data is fitted to a concentration-response curve to determine the IC50 value.
Thallium Influx Assay
This fluorescence-based assay is often used for high-throughput screening to identify initial hit compounds.
-
Principle: KCNQ channels are permeable to thallium ions (Tl+). Cells expressing the target KCNQ channel are loaded with a Tl+-sensitive fluorescent dye.[6]
-
Procedure: Upon channel opening, Tl+ enters the cell and quenches the fluorescence of the dye. Inhibitors of the channel will prevent this influx and thus prevent the decrease in fluorescence.
-
Readout: The change in fluorescence intensity is measured using a fluorescence plate reader.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for assessing KCNQ channel selectivity and the signaling context of KCNQ channel inhibition.
Conclusion
For researchers requiring a highly selective inhibitor of KCNQ2-containing channels, this compound represents a superior choice over linopiridine. Its enhanced potency and, most importantly, its greater than 40-fold selectivity against the cardiac KCNQ1 channel, make it a more precise tool for investigating the role of KCNQ2 in neuronal function.[1][3] While linopiridine is a valuable tool for studying the broader effects of M-current inhibition, its less selective profile necessitates careful consideration of potential off-target effects in experimental design and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Linopirdine - Wikipedia [en.wikipedia.org]
- 5. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Linopirdine dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 9. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Confirming ML252's Mechanism of Action: A Computational Docking and Experimental Comparison
A deep dive into the molecular interactions of the potent Kv7 channel inhibitor, ML252, reveals a specific pore-binding mechanism. This guide compares this compound with other Kv7 modulators, supported by computational docking and experimental data, providing researchers with a comprehensive understanding of its action.
This compound has emerged as a potent and selective inhibitor of Kv7.2 and Kv7.3 (KCNQ2/3) voltage-gated potassium channels, which are critical regulators of neuronal excitability.[1][2] Understanding its precise mechanism of action is crucial for its application as a research tool and for the development of novel therapeutics. This guide confirms the mechanism of action of this compound through computational docking studies and compares its performance with alternative Kv7 channel modulators, providing detailed experimental data and protocols for researchers in neuroscience, pharmacology, and drug discovery.
Comparative Analysis of Kv7 Channel Modulators
This compound's inhibitory activity is centered on a key interaction within the channel's pore. Computational docking and site-directed mutagenesis studies have identified a critical tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) as the primary binding site.[1][2][3] This positions this compound as a pore-targeted inhibitor. Its performance and mechanism can be best understood in comparison to other compounds that interact with the Kv7 channel at different sites.
| Compound | Type | Target Site | Effect on Kv7.2/7.3 | IC50/EC50 |
| This compound | Inhibitor | Pore (W236/W265) | Inhibition | IC50: 0.88 µM (Kv7.2)[3][4] |
| XE991 | Inhibitor | Pore | Inhibition | IC50: ~1 µM |
| Linopirdine | Inhibitor | Pore | Inhibition | IC50: ~2-5 µM |
| ML213 | Activator | Pore (W236/W265) | Activation | EC50: ~0.3 µM |
| ICA-069673 | Activator | Voltage-Sensing Domain (VSD) | Activation | EC50: ~0.2 µM |
Table 1: Comparison of this compound with alternative Kv7 channel modulators. Data is compiled from multiple sources and assay conditions may vary.
Notably, this compound shares its binding site with pore-targeted activators like ML213, leading to competitive interactions.[1][2] In contrast, its inhibitory effect is not countered by activators such as ICA-069673, which bind to the voltage-sensing domain (VSD) of the channel.[1][2] This provides strong evidence for this compound's specific pore-binding mechanism.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of Kv7 channel modulation and the experimental workflow used to confirm this compound's mechanism of action.
Experimental Protocols
The confirmation of this compound's mechanism of action relies on a combination of computational and experimental techniques.
Molecular Docking
-
Software: AutoDock Vina is commonly used for molecular docking simulations.[3]
-
Receptor Preparation: The cryo-electron microscopy (cryo-EM) structures of the human Kv7.2 channel (e.g., PDB IDs: 7CR7, 7CR4) serve as the template.[3]
-
Ligand Preparation: A three-dimensional model of this compound is generated.[3]
-
Docking Procedure: A grid box is defined to encompass the channel's pore domain, specifically including the S5 and S6 segments of adjacent subunits. Docking simulations are then performed to predict the most favorable binding poses of this compound within this region. The pose with the lowest binding energy is selected for further analysis.
Site-Directed Mutagenesis
-
Method: The QuikChange site-directed mutagenesis kit is typically used to introduce point mutations into the Kv7.2 or Kv7.3 cDNA.
-
Mutation: To validate the role of the tryptophan residue, it is often mutated to a phenylalanine (e.g., W236F in Kv7.2).[1][2]
-
Verification: The successful introduction of the mutation is confirmed by DNA sequencing.
-
Expression: The mutated cRNA is then injected into Xenopus oocytes or transfected into mammalian cell lines (e.g., HEK293, CHO) for functional analysis.[1][5]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
System: Xenopus oocytes expressing wild-type or mutant Kv7 channels.[5][6]
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
-
Voltage Protocol: Oocytes are typically held at a membrane potential of -80 mV. Depolarizing voltage steps (e.g., to +20 mV for 1-2 seconds) are applied to elicit potassium currents.[4]
-
Compound Application: this compound is perfused at various concentrations to determine the dose-dependent inhibition of the channel current. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.[6]
Automated Patch-Clamp Electrophysiology
-
System: Mammalian cell lines (HEK293 or CHO) stably or transiently expressing the Kv7 channel of interest.[7][8]
-
Solutions:
-
Procedure: Cells are subjected to whole-cell patch-clamp recording using an automated platform (e.g., IonWorks, Patchliner). A similar voltage protocol to TEVC is used to activate the channels. The inhibitory effect of this compound is measured by comparing the current amplitude before and after compound application.[8]
References
- 1. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Potency of ML252 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of the enantiomers of ML252, a selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the appropriate molecule for their experimental needs.
Introduction to this compound and its Stereochemistry
This compound is a small molecule identified as a potent inhibitor of the KCNQ2 voltage-gated potassium channel.[1] In the central nervous system, KCNQ2 subunits often co-assemble with KCNQ3 subunits to form heteromeric channels that generate the M-current, a critical regulator of neuronal excitability.[1] Inhibition of these channels by compounds like this compound leads to increased neuronal excitability.[1] this compound is a chiral molecule, and its activity is stereospecific. The (S)-enantiomer is designated as this compound and is significantly more potent than the (R)-enantiomer and the racemic mixture.[2][3]
Quantitative Comparison of Enantiomeric Potency
The inhibitory potency of the this compound enantiomers and the racemate has been quantified using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values against the Kv7.2 channel are summarized below.
| Compound | Target | IC50 | Assay System |
| (S)-ML252 | Kv7.2 (KCNQ2) | 70 nM | Electrophysiology [2][3][4] |
| Racemic this compound | Kv7.2 (KCNQ2) | 160 nM | Electrophysiology[2][4] |
| (R)-ML252 | Kv7.2 (KCNQ2) | 944 nM | Electrophysiology[2][4] |
Signaling Pathway of this compound Action
This compound acts as a pore-targeted inhibitor of Kv7.2-containing channels.[5] By blocking the potassium channel pore, this compound reduces the M-current, leading to membrane depolarization and an increase in neuronal excitability. This can lower the threshold for action potential firing.
Experimental Protocols
The determination of the IC50 values for the this compound enantiomers is primarily conducted using automated patch-clamp electrophysiology.
Automated Patch-Clamp Electrophysiology
This high-throughput technique allows for the direct measurement of ion channel currents and is ideal for characterizing the potency of channel modulators.
Objective: To determine the IC50 of (S)-ML252, (R)-ML252, and racemic this compound on Kv7.2 channels.
Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) expressing the human Kv7.2 channel subunits.
-
Compound Preparation: Prepare stock solutions of the this compound enantiomers and racemate in Dimethyl Sulfoxide (DMSO). Perform serial dilutions to the desired final concentrations in the external recording solution.
-
Cell Preparation: Harvest and prepare the cells according to the specific protocol of the automated patch-clamp system (e.g., IonWorks Barracuda or Patchliner).
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.
-
-
Voltage Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to elicit a robust M-current.
-
Return the potential to -80 mV.
-
-
Experimental Procedure:
-
Establish a stable baseline current recording in the external solution.
-
Apply increasing concentrations of each this compound variant to the cells.
-
-
Data Analysis:
-
Measure the peak current amplitude at the +20 mV step for each concentration.
-
Normalize the current inhibition relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for each compound.
-
References
A Comparative Guide to KCNQ1/KCNE1 Channel Activators: Pore-Targeted vs. Voltage-Sensor Targeted Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms and interactions of small-molecule activators of the KCNQ1/KCNE1 (IKs) potassium channel, a critical component of cardiac repolarization. Understanding how different classes of activators modulate channel function is paramount for the development of novel anti-arrhythmic therapies. We will focus on the distinction between compounds that target the channel's pore domain and those that act on its voltage-sensing domain (VSD), with a specific analysis of their interactive pharmacology.
A Note on the Compound ML252: Initial interest in this topic specified this compound. However, extensive literature review identifies this compound as a potent pore-targeted inhibitor of the related neuronal channels KCNQ2/Kv7.2 and KCNQ2/3, with significantly lower potency on KCNQ1.[1][2][3] To address the core question of activator interactions, this guide will use the well-characterized KCNQ1 pore-targeted activator, ML277 , as a primary comparator. The interaction principles derived from studies on this compound with other KCNQ modulators will be used to illustrate the fundamental concepts of competitive and non-competitive pharmacology.[3][4]
Activator Classes and Mechanisms of Action
The KCNQ1 channel is a tetrameric protein, where each subunit contains a central pore domain (PD) formed by S5-S6 segments and a peripheral voltage-sensing domain (VSD) formed by S1-S4 segments.[5][6] Activators can target distinct sites within this architecture to enhance channel opening.
Pore-Targeted Activators
These compounds typically bind within a pocket in the pore domain, often involving the S5 and S6 helices. This interaction often stabilizes the open state of the channel gate, leading to increased current amplitude and slowed deactivation.
-
ML277: A potent and selective activator of KCNQ1 homomeric channels.[7][8] It binds to a hydrophobic pocket formed by the S4-S5 linker, S5, and S6 helices.[8][9] ML277 enhances current primarily by stabilizing the open pore and preventing channel inactivation, with its efficacy being greatly reduced by the presence of the KCNE1 auxiliary subunit.[5][9][10]
-
Mefenamic Acid: A non-steroidal anti-inflammatory drug (NSAID) that potentiates the KCNQ1/KCNE1 channel complex.[11][12] Unlike ML277, its effect requires the presence of KCNE1. The binding site is located at the extracellular interface between KCNE1 and the KCNQ1 pore/S6 region.[11][12] It dramatically shifts the voltage-dependence of activation to more negative potentials.[12]
Voltage-Sensor Targeted & Allosteric Activators
This class of activators modulates channel gating by interacting with the VSD or by acting through other allosteric sites, rather than directly on the pore's gate.
-
DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid): This compound is a known activator of the KCNQ1/KCNE1 complex.[13][14] Its mechanism involves an interaction with the central S6 region, serving as a hub for allosteric channel activation.[14] DIDS increases current amplitude and produces a leftward shift in the voltage-dependence of activation.[13]
-
ICA-069673: While primarily characterized as a selective KCNQ2/3 activator, ICA-069673 serves as a key pharmacological tool to understand VSD-targeted activation.[15][16] Studies on related KCNQ channels show it acts by influencing the VSD, and its effects are distinct from pore-binding compounds.[17][18]
-
Polyunsaturated Fatty Acids (PUFAs): PUFAs are notable for having two distinct binding sites on the KCNQ1 channel: one at the VSD that shifts the voltage dependence of activation, and a second site at the pore that increases the maximum conductance.[19]
Quantitative Data on Activator Performance
The following tables summarize the electrophysiological effects of representative activators on KCNQ1 and KCNQ1/KCNE1 channels.
| Pore-Targeted Activators | Channel | EC50 | Effect on Current Amplitude | V1/2 Shift of Activation | Effect on Deactivation | Reference |
| ML277 | KCNQ1 | 260 nM | 266% increase at +40 mV | ~+6 mV (rightward shift) | 385% increase in τ at -120 mV | [5][7][20] |
| Mefenamic Acid (100 µM) | KCNQ1/KCNE1 | N/A | Substantial increase | -119.4 mV (leftward shift) | Slowed decay | [11] |
| VSD-Targeted / Allosteric Activators | Channel | EC50 | Effect on Current Amplitude | V1/2 Shift of Activation | Effect on Deactivation | Reference |
| DIDS (10 µM) | KCNQ1/KCNE1 | 3.6 - 5.1 µM | ~96% increase at +40 mV | -19 to -21 mV (leftward shift) | Slowed (increased time constant) | [13] |
| ICA-069673 | KCNQ2/3 | 0.69 µM | Increase | Profound negative shift | Dramatically slowed | [15][21] |
Interaction Between Activator Classes
The central question for drug development is how these compounds interact when co-administered. The principle, evidenced in studies on related KCNQ channels, is that the site of action dictates the nature of the interaction.[3][4]
-
Pore-Targeted vs. Pore-Targeted: When two compounds target the same or overlapping sites in the channel pore, they are expected to exhibit competitive interaction . For example, the inhibitory effect of the pore-blocker this compound on KCNQ2/3 is weakened by the co-application of the pore-targeted activator ML213, as they compete for a common binding site that includes a critical tryptophan residue.[3][4]
-
Pore-Targeted vs. Voltage-Sensor Targeted: When two compounds target distinct functional domains (the pore and the VSD), they are expected to have non-competitive or additive effects . The inhibitory effect of the pore-blocker this compound on KCNQ2/3 is not prevented by the VSD-targeted activator ICA-069673.[3][4] This demonstrates that the VSD activator can still modulate channel gating even when the pore-binding site is occupied by another ligand. This suggests that a combination of pore- and VSD-targeted activators could potentially have synergistic or additive effects on KCNQ1/KCNE1 activation.
Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
Caption: KCNQ1/KCNE1 modulation by different ligand classes.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site and Mechanism of this compound Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 6. Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structural mechanisms for the activation of human cardiac KCNQ1 channel by electro-mechanical coupling enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by ML277 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Graded activation of mutant K41C-KCNE1:KCNQ1 channel complexes by mefenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The I Ks Ion Channel Activator Mefenamic Acid Requires KCNE1 and Modulates Channel Gating in a Subunit-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 14. 4,4'-Diisothiocyanato-2,2'-Stilbenedisulfonic Acid (DIDS) Modulates the Activity of KCNQ1/KCNE1 Channels by an Interaction with the Central Pore Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICA 069673 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pore- and voltage sensor-targeted KCNQ openers have distinct state-dependent actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pore- and voltage sensor–targeted KCNQ openers have distinct state-dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of PUFA interaction sites on the cardiac potassium channel KCNQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ML277 specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling | eLife [elifesciences.org]
- 21. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by ML213 and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of ML252
For researchers and drug development professionals utilizing the selective KCNQ2 potassium channel inhibitor, ML252, ensuring its proper disposal is a critical final step in the experimental workflow. Adherence to correct disposal procedures is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in both solid form and in solution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety guidelines and chemical hygiene plan. The following are general best practices for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and its concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, isolate the area and prevent the spread of the material. For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Physical State | Solid powder[1] |
| Molecular Weight | 308.43 g/mol |
| Solubility in Organic Solvents | Soluble up to 100 mM in DMSO and ethanol |
| Aqueous Solubility | 14 µM in PBS[2] |
| Storage | Store at -20°C |
Step-by-Step Disposal Procedures
This compound and its containers should be treated as chemical waste and disposed of through a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
Containerization: Ensure that any remaining solid this compound is in a clearly labeled, sealed, and appropriate waste container. The original manufacturer's container, if empty, can be used.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound." Include the approximate quantity of the waste.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
The disposal of this compound solutions will depend on the solvent used.
-
Aqueous Solutions: Due to its low aqueous solubility, it is unlikely to have large volumes of aqueous this compound solutions.[2] However, any aqueous waste containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Organic Solvent Solutions (e.g., DMSO, Ethanol):
-
Collection: Collect all waste solutions of this compound in a designated, solvent-resistant waste container.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all the chemical components, including the solvent (e.g., "this compound in DMSO"). Provide an estimate of the concentration or volume of each component.
-
Segregation: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams (e.g., strong acids, bases, oxidizers).
-
Waste Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal service.
-
-
Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware and Plasticware: Glassware and plasticware contaminated with this compound should be rinsed with an appropriate solvent (e.g., ethanol) to remove the residue. The rinsate should be collected and disposed of as hazardous liquid waste. The cleaned labware can then be washed according to standard laboratory procedures. Heavily contaminated items that cannot be effectively decontaminated should be disposed of as solid hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible chemical management.
References
Essential Safety and Operational Guide for Handling ML252
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ML252. The following procedures for handling, storage, and disposal are based on standard laboratory practices for potent small molecule inhibitors and should be implemented to ensure a safe research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information provided herein is a synthesis of available data from chemical suppliers and general safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and experimental context.
Recommended Personal Protective Equipment (PPE)
When handling this compound in powder or solution form, the following personal protective equipment should be utilized to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities | All handling of this compound powder should be performed in a certified chemical fume hood. |
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 308.43 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 100 mM | [2] |
| Aqueous Solubility (PBS) | 14 µM | [2][3] |
| IC50 for KCNQ2 | 69 nM | [4] |
| IC50 for KCNQ1 | 2.92 µM | [4] |
| IC50 for KCNQ2/Q3 | 0.12 µM | [4] |
| IC50 for KCNQ4 | 0.20 µM | [4] |
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound powder should be stored in a cool, dry place.
-
Stock solutions in DMSO can be stored at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[1] Some sources recommend storage at -80°C for up to 6 months.[4]
-
Always protect from light.[4]
2. Preparation of Stock Solutions:
-
Safety First: All procedures involving the handling of this compound powder must be conducted in a well-ventilated chemical fume hood.[1]
-
Weighing:
-
Solubilization:
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[1][4]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[1]
-
Store aliquots at -20°C or -80°C for long-term storage.[1][4]
-
Spill Response and Waste Disposal Plan
In the absence of a specific SDS for this compound, the following general procedures for handling hazardous chemical spills should be followed.
1. Spill Response:
-
Immediate Actions:
-
Alert others in the immediate area and your supervisor.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS.
-
-
For Small Spills:
-
Ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection).
-
If the spill involves a powder, wet the powder with an appropriate solvent (like water, if compatible) to prevent it from becoming airborne.[5]
-
Absorb liquid spills with an inert absorbent material (e.g., spill pads, vermiculite, or sand).[5][6]
-
Working from the outside of the spill inward, carefully collect the absorbent material and any contaminated debris.[6][7]
-
Place all contaminated materials into a clearly labeled, sealable hazardous waste container.[5][8]
-
-
Decontamination:
2. Waste Disposal:
-
All waste contaminated with this compound, including empty containers, used pipette tips, and contaminated absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect all hazardous waste in a designated, properly labeled, and sealed container.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. acs.org [acs.org]
- 7. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 8. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
